3-Amino-1-(2-cyanophenyl)thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-cyanophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-5-6-3-1-2-4-7(6)11-8(13)12-10/h1-4H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSLYVYKWHYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-(2-cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological evaluation of 3-Amino-1-(2-cyanophenyl)thiourea. Due to the limited availability of direct experimental data for this specific compound, this guide furnishes estimated values based on closely related analogs, detailed general experimental protocols for property determination, and standardized workflows for synthesis and biological screening. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel thiourea derivatives.
Physicochemical Properties
Table 1: Physicochemical Data for a Positional Isomer: 1-(3-Cyanophenyl)-2-thiourea
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | |
| Molecular Weight | 177.23 g/mol | [1] |
| Melting Point | 160-163 °C | [1] |
| Boiling Point | 137 °C (Predicted) | [1] |
| Density | 1.33 g/cm³ (Predicted) | [1] |
| Flash Point | 151.6 °C (Predicted) | [1] |
Note: The data presented is for the positional isomer 1-(3-cyanophenyl)-2-thiourea and should be used as an estimation only.
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties applicable to thiourea derivatives.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 2-cyanophenyl isothiocyanate with hydrazine hydrate.
Materials:
-
2-cyanophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve 2-cyanophenyl isothiocyanate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature with continuous stirring.
-
After the initial reaction, attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
-
Finely powder a small sample of the dried, purified compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Determination of Solubility
The solubility of the compound can be determined in various solvents using the isothermal shake-flask method.
Procedure:
-
Prepare saturated solutions of the compound in different solvents (e.g., water, ethanol, DMSO, acetone) in sealed flasks.
-
Agitate the flasks in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand to permit undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the solute in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Procedure (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value can be determined from the titration curve, typically as the pH at the half-equivalence point.
Determination of logP
The partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method with n-octanol and water.
Procedure:
-
Prepare a solution of the compound in either n-octanol or water.
-
Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Activity Screening
As no specific signaling pathways for this compound have been documented, a general workflow for in vitro biological activity screening is presented. This workflow is a standard approach in early-stage drug discovery to identify potential therapeutic activities of a novel compound.
Diagram 2: General In Vitro Biological Activity Screening Workflow
Caption: A general workflow for the in vitro biological screening of a novel compound.
Conclusion
This technical guide consolidates the currently available information on this compound and provides a framework for its further investigation. While direct experimental data for this specific molecule is sparse, the provided estimates from a closely related isomer, along with detailed, generalized protocols for synthesis and property determination, offer a solid starting point for researchers. The outlined biological screening workflow provides a roadmap for elucidating the potential therapeutic applications of this and other novel thiourea derivatives. It is imperative that the estimated physicochemical properties are validated through rigorous experimentation to build a robust data profile for this compound.
References
3-Amino-1-(2-cyanophenyl)thiourea CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification and Structure
A specific CAS (Chemical Abstracts Service) number for 3-Amino-1-(2-cyanophenyl)thiourea could not be located in publicly accessible databases as of November 2025. This may indicate that the compound is novel, not widely synthesized, or is indexed under a different nomenclature.
The chemical structure can be deduced from its IUPAC name. The core is a thiourea molecule, which is a sulfur analogue of urea.[5] One of the amino groups of the thiourea is substituted with a 2-cyanophenyl group, and the other amino group is further substituted with an amino group, forming a hydrazinyl-like moiety.
Molecular Formula: C₈H₈N₄S
Molecular Weight: 192.24 g/mol
Predicted Structure:
Caption: Predicted chemical structure of this compound.
Potential Synthesis Pathway
While a specific, validated synthesis protocol for this compound is not documented, a plausible synthetic route can be proposed based on established methods for analogous thiourea derivatives.[6] A common method involves the reaction of an isothiocyanate with an amine or hydrazine derivative.
Proposed Synthesis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes [pubmed.ncbi.nlm.nih.gov]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Novel Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, coupled with a flexible and modifiable chemical scaffold, makes them promising candidates for the development of new therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel thiourea derivatives, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Thiourea Derivatives
The most common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine.[5] This nucleophilic addition reaction is typically straightforward and efficient.
General Experimental Protocol: Synthesis from Isothiocyanates
The synthesis of thiourea derivatives can be exemplified by the preparation of novel compounds bearing a benzodioxole moiety.[6]
-
Preparation of Isothiocyanate: A key intermediate, 5-isothiocyanatobenzodioxole, is prepared first.
-
Reaction with Amines: The isothiocyanate is then reacted with a variety of amino compounds, such as aromatic amines, sulfa drugs, heterocyclic amines, or hydrazines, to yield the corresponding thiourea derivatives.[6]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like acetone.[7]
-
Purification: The resulting thiourea derivative is then purified, often by recrystallization, and characterized using spectroscopic methods such as IR, 1H-NMR, and elemental analysis.[7]
Caption: General workflow for the synthesis of N,N'-disubstituted thiourea derivatives.
Biological Activities of Thiourea Derivatives
Thiourea derivatives exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme inhibitory activities.[1][2][8]
Anticancer Activity
Thiourea derivatives have shown significant promise as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways involved in cancer progression.[3][9][10]
Mechanisms of Action:
-
Enzyme Inhibition: Many thiourea derivatives act as inhibitors of enzymes crucial for tumor growth, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like VEGFR-2, and DNA topoisomerase.[3][9]
-
Signaling Pathway Modulation: They can interfere with critical signaling pathways. For instance, some derivatives inhibit the Wnt/β-catenin signaling pathway, while others block the K-Ras protein, a key regulator of cell proliferation.[10]
-
Apoptosis Induction: Several potent thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6][10] For example, a derivative incorporating a 3,4-dichloro-phenyl substituent induced late apoptosis in 95-99% of colon cancer cells.[10]
Caption: Anticancer mechanisms of action for various thiourea derivatives.
Quantitative Data: Anticancer Activity (IC₅₀ values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [3] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [3] |
| Pyridin-2-yl substituted thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [3] |
| Pyridin-2-yl substituted thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [3] |
| Bis-thiourea (Compound 44) | HepG2 (Liver) | 1.2 | [3] |
| Bis-thiourea (Compound 44) | HCT116 (Colon) | 1.3 | [3] |
| Bis-thiourea (Compound 45) | HepG2 (Liver) | 1.1 | [3] |
| Bis-thiourea (Compound 45) | HCT116 (Colon) | 1.2 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HCT116 (Colon) | 1.11 | [6] |
| N¹,N³-disubstituted-thiosemicarbazone (Compound 7) | HepG2 (Liver) | 1.74 | [6] |
| 3,4-dichloro-phenyl substituted thiourea (Compound 2) | SW480 (Colon) | 1.5 - 8.9 | [10] |
| 4-CF₃-phenyl substituted thiourea (Compound 8) | SW620 (Colon) | 1.5 - 8.9 | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance is a major global health concern, driving the search for new anti-infective drugs.[1] Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents.[11][12][13]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity and is often determined using the broth microdilution method.[11][14]
-
Preparation of Compounds: The synthesized thiourea derivatives and their metal complexes (e.g., with Ni²⁺ and Cu²⁺) are dissolved to create stock solutions.[11]
-
Bacterial/Fungal Strains: A panel of standard bacterial (e.g., Staphylococcus aureus, Escherichia coli) and yeast (e.g., Candida albicans) strains are prepared.[11]
-
Serial Dilution: The compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity (MIC values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Novel Thiourea Derivative (Compound 2) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [1] |
| Thiourea derivatives (Compounds 7a, 7b, 8) | Gram-positive & Gram-negative bacteria | 0.95 - 3.25 | [14] |
| Thiourea derivatives (Compounds 7a, 7b, 8) | Aspergillus flavus | 0.95 - 3.25 | [14] |
| Benzothiazole-glucose derivative (4e) | S. cerevisiae | 0.78 | [13] |
| Benzothiazole-glucose derivative (4e) | F. oxysporum | 1.56 | [13] |
| Benzothiazole-glucose derivative (4f) | A. niger | 0.78 | [13] |
| Benzothiazole-glucose derivative (4g) | A. flavus | 0.78 | [13] |
Antiviral Activity
Thiourea derivatives have also been investigated for their antiviral properties against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[12][15][16]
Experimental Protocol: Cell-Based HCV Subgenomic Replicon Assay
This assay is used to evaluate the ability of compounds to inhibit HCV replication within human cells.[15]
-
Cell Culture: Human hepatoma cells containing an HCV subgenomic replicon (a portion of the viral genome that can replicate) are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiourea derivatives.
-
Incubation: The treated cells are incubated for a period to allow for viral replication.
-
Quantification of Replication: The level of HCV RNA replication is quantified, often using techniques like real-time PCR.
-
EC₅₀ Determination: The effective concentration at which the compound inhibits 50% of viral replication (EC₅₀) is calculated.[15]
Quantitative Data: Antiviral Activity
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| Meta-substituted thiourea (Compound 10) | HCV | EC₅₀ | 0.047 µM | [15] |
| Adamantylthiourea derivatives | Influenza A2 | Protective Dose 50 | Favorable vs. Amantadine | [16] |
| PET derivatives (Compounds 8, 10) | HIV | In vitro activity | Better than other PET derivatives | [12][17] |
Enzyme Inhibition and Antioxidant Activity
Thiourea derivatives have been identified as potent inhibitors of various enzymes and also as effective antioxidants.[18][19][20]
-
Enzyme Inhibition: They have shown inhibitory activity against enzymes like lipoxygenase, xanthine oxidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[18][19][20]
-
Antioxidant Activity: The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays.[1]
Quantitative Data: Enzyme Inhibition & Antioxidant Activity
| Compound/Derivative | Activity | Metric | Value (µg/mL) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (DPPH assay) | IC₅₀ | 45 | [1] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (ABTS assay) | IC₅₀ | 52 | [1] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | AChE Inhibition | IC₅₀ | 50 | [19][20] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | BChE Inhibition | IC₅₀ | 60 | [19][20] |
| 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) | AChE Inhibition | IC₅₀ | 58 | [20] |
| 1-(1,1-dibutyl)-3-phenylthiourea (Compound 4) | BChE Inhibition | IC₅₀ | 63 | [20] |
Conclusion and Future Prospects
Novel thiourea derivatives continue to be a rich source of biologically active compounds with therapeutic potential across multiple disease areas.[1][2] The ease of their synthesis and the ability to readily modify their structure allows for the fine-tuning of their activity and selectivity.[3] Future research will likely focus on optimizing these compounds to improve their pharmacokinetic profiles, reduce toxicity, and further elucidate their mechanisms of action through advanced techniques like molecular docking and in vivo studies.[3][6] The development of multi-target thiourea derivatives could also provide new avenues for treating complex diseases like cancer and co-infections.[5][9]
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 12. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 13. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Mechanism of Action of 3-Amino-1-(2-cyanophenyl)thiourea
A comprehensive review of the current, albeit limited, understanding of the biological activities of thiourea derivatives and the putative mechanisms of action for 3-Amino-1-(2-cyanophenyl)thiourea.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The biological activity of thiourea derivatives is largely attributed to the presence of the thiourea moiety (-NH-C(S)-NH-), which can engage in various interactions with biological macromolecules. This technical guide aims to provide an in-depth overview of the potential mechanism of action of a specific derivative, this compound, by extrapolating from the known activities of structurally related compounds. As of the latest literature review, specific studies on the mechanism of action of this compound are not publicly available. Therefore, this guide will focus on the established mechanisms of action for the broader class of thiourea derivatives, providing a foundational framework for future research into this specific compound.
Putative Mechanisms of Action for Thiourea Derivatives
The diverse biological effects of thiourea derivatives stem from their ability to interact with various cellular targets and signaling pathways. The primary mechanisms include enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress.
Enzyme Inhibition
A prominent mechanism of action for many thiourea derivatives is the inhibition of key enzymes involved in disease pathogenesis. The thiourea functional group can act as a hydrogen bond donor and acceptor, as well as a chelating agent for metal ions within enzyme active sites.
-
Kinase Inhibition: Several thiourea derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. For instance, certain diaryl thiourea derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-RAF, and Matrix Metalloproteinase 9 (MMP9), all of which are implicated in cancer progression and angiogenesis.[1] The thiourea moiety can form critical hydrogen bonds with amino acid residues in the ATP-binding pocket of these kinases.
-
Cholinesterase Inhibition: Some thiourea derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] This inhibitory activity suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.
-
Urease Inhibition: Thiourea derivatives have also been investigated as inhibitors of urease, a bacterial and fungal enzyme that hydrolyzes urea to ammonia and carbon dioxide.[4] Inhibition of urease is a therapeutic strategy for infections caused by urease-producing pathogens, such as Helicobacter pylori.
Anticancer Activity
The anticancer properties of thiourea derivatives are multifaceted and can involve various mechanisms beyond simple enzyme inhibition.[1][5]
-
Induction of Apoptosis: Many thiourea compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through the activation of intrinsic or extrinsic apoptotic pathways, often involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
-
Cell Cycle Arrest: Thiourea derivatives can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from dividing and proliferating.
-
DNA Interaction: Although less common, some thiourea derivatives may exert their cytotoxic effects by interacting with DNA, either through intercalation or by causing DNA damage.
Antimicrobial Activity
The antimicrobial effects of thiourea derivatives are thought to arise from their ability to disrupt microbial cellular processes.[6][7]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain thiourea derivatives have been shown to inhibit biofilm formation in pathogenic bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis.[6]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some thiourea derivatives may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell lysis.
-
Inhibition of Essential Enzymes: Similar to their effects on mammalian enzymes, thiourea derivatives can inhibit essential enzymes in microorganisms, thereby blocking critical metabolic pathways.
Postulated Mechanism of Action for this compound
Based on the structure of this compound, which features a thiourea core, an amino group, and a cyanophenyl moiety, we can hypothesize its potential mechanisms of action.
Diagram of Postulated General Thiourea Derivative Interaction
Caption: General interaction of a thiourea derivative with a biological target leading to a biological effect.
The presence of the thiourea group suggests the potential for enzyme inhibition through hydrogen bonding with active site residues. The cyanophenyl group , being an electron-withdrawing group, could influence the electronic properties of the thiourea moiety and enhance its binding affinity to specific targets. The amino group could also participate in hydrogen bonding or act as a site for further metabolic modification.
Given the common activities of thiourea derivatives, this compound could potentially exhibit anticancer activity by inhibiting kinases involved in cancer cell signaling or by inducing apoptosis. Furthermore, it may possess antimicrobial properties by targeting microbial enzymes or disrupting biofilm formation.
Quantitative Data Summary
As no specific studies on this compound were identified, a table of quantitative data for this specific compound cannot be provided. However, for illustrative purposes, the following table summarizes IC50 values for some other thiourea derivatives against various targets, highlighting the potential potency of this class of compounds.
| Thiourea Derivative | Target | IC50 Value | Reference |
| Diaryl thiourea derivative | VEGFR2 | 0.11 µM | [1] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 lung cancer cell line | 0.2 µM | [1] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 µg/mL | [3] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 µg/mL | [3] |
| Dipeptide-thiourea conjugate | Urease | 2 µM | [4] |
| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | S. aureus (MRSA) | 4-64 µg/mL (MIC) | [6] |
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound would need to be developed. Below are general methodologies that are commonly employed for studying thiourea derivatives.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of the compound against a specific enzyme.
General Protocol (e.g., for Kinase Inhibition):
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Add varying concentrations of the test compound (this compound) to the reaction mixture.
-
Incubate the mixture at an optimal temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity assays (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Workflow for a Typical Enzyme Inhibition Assay
Caption: A generalized workflow for determining the enzyme inhibitory activity of a test compound.
Cell-Based Assays for Anticancer Activity
Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
General Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Assays
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
General Protocol (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., temperature, time).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the broader class of thiourea derivatives provides a strong foundation for future investigations. Based on its chemical structure, it is plausible that this compound will exhibit biological activities through mechanisms such as enzyme inhibition, induction of apoptosis, or antimicrobial effects.
To move forward, the following experimental steps are recommended:
-
In silico screening: Utilize computational docking studies to predict potential biological targets for this compound.
-
Broad-spectrum screening: Test the compound against a panel of cancer cell lines and microbial strains to identify its primary biological activity.
-
Target identification and validation: Once a primary activity is identified, perform target-based assays to pinpoint the specific molecular target(s).
-
Mechanism of action studies: Conduct detailed cellular and biochemical assays to unravel the downstream signaling pathways and cellular events modulated by the compound.
The exploration of this compound's mechanism of action holds the potential to uncover a novel therapeutic agent and contribute to a deeper understanding of the structure-activity relationships of thiourea derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-1-(2-cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a representative document based on established principles of organic chemistry and pharmaceutical sciences. As of the date of this publication, specific experimental data for the solubility and stability of 3-Amino-1-(2-cyanophenyl)thiourea is not publicly available. The quantitative data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a unique organic molecule incorporating a cyanophenyl group, an amino group, and a thiourea moiety. Such compounds are of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with these functional groups.[1] A thorough understanding of the solubility and stability of this compound is paramount for its potential application in drug development, chemical synthesis, and material formulation. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.
Predicted Physicochemical Properties
Based on its structure, this compound is expected to be a crystalline solid at room temperature. The presence of polar functional groups, including the amino, cyano, and thiourea moieties, suggests a degree of polarity. The thiourea group, in particular, can exhibit tautomerism.[1] The molecule's ability to act as both a hydrogen bond donor (amino and thiourea N-H) and acceptor (cyano nitrogen, thiourea sulfur, and amino nitrogen) will significantly influence its solubility in various solvents.
Solubility Profile
The solubility of an organic compound is a critical parameter that affects its bioavailability, formulation, and routes of administration. The principle of "like dissolves like" provides a foundational understanding of solubility.[2] Therefore, polar solvents are more likely to dissolve this compound than non-polar solvents.
A preliminary assessment of solubility can be performed using a variety of common laboratory solvents. The compound is predicted to exhibit good solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like alcohols. Its solubility in water is expected to be low to moderate, potentially increasing at acidic or basic pH due to the salt formation of the amino and thiourea groups. It is anticipated to be poorly soluble in non-polar solvents such as hexane and toluene.
The following table summarizes the hypothetical quantitative solubility of this compound in various solvents at different temperatures. This data is for illustrative purposes to demonstrate expected trends.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 0.5 |
| Water | 37 | 1.2 |
| pH 2.0 Buffer | 25 | 5.8 |
| pH 7.4 Buffer | 25 | 0.6 |
| pH 9.0 Buffer | 25 | 2.1 |
| Methanol | 25 | 15.4 |
| Ethanol | 25 | 8.9 |
| Isopropyl Alcohol | 25 | 4.3 |
| Acetonitrile | 25 | 12.7 |
| Acetone | 25 | 25.1 |
| Dichloromethane | 25 | 3.2 |
| Ethyl Acetate | 25 | 7.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| N,N-Dimethylformamide (DMF) | 25 | > 100 |
| Hexane | 25 | < 0.1 |
| Toluene | 25 | 0.2 |
Stability Profile
The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The stability of this compound is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4] The following table summarizes the expected outcomes of forced degradation studies on this compound.
| Condition | Time | Degradation (%) | Major Degradants |
| 0.1 M HCl (aq) | 24 h | 15 | Hydrolysis of cyano group, amine degradation |
| 0.1 M NaOH (aq) | 24 h | 25 | Hydrolysis of thiourea, hydrolysis of cyano group |
| 3% H₂O₂ (aq) | 24 h | 40 | Oxidation of thiourea to urea derivative, N-oxidation |
| Thermal (80°C) | 7 days | 8 | Undetermined |
| Photolytic (ICH Q1B) | 7 days | 12 | Undetermined |
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.
-
Hydrolysis: Under acidic or basic conditions, the cyano group can hydrolyze to a carboxylic acid, and the thiourea moiety can be susceptible to breakdown.
-
Oxidation: The thiourea group is prone to oxidation, potentially forming a urea derivative or other related species. The amino group can also undergo oxidation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.
This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the concentration and dilution factor.
This protocol provides a general framework for developing an HPLC method capable of separating the parent compound from its degradation products.[5][6]
Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Materials:
-
This compound
-
Forced degradation samples (acidic, basic, oxidative, thermal, photolytic)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
Procedure:
-
Method Scouting:
-
Screen different mobile phase compositions (e.g., varying ratios of organic solvent and aqueous buffer).
-
Evaluate different pH values of the aqueous phase.
-
Test different column stationary phases if necessary.
-
-
Method Optimization:
-
Fine-tune the mobile phase composition and gradient profile to achieve optimal separation of the parent peak and all degradation peaks.
-
Optimize the flow rate, column temperature, and injection volume.
-
-
Forced Degradation Sample Analysis:
-
Inject the forced degradation samples into the optimized HPLC system.
-
Ensure that all degradation products are well-resolved from the parent peak and from each other.
-
-
Peak Purity Analysis:
-
Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Substituted thioureas are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties, stemming from the thiocarbonyl group, make them valuable precursors for a wide array of heterocyclic compounds and potent pharmacophores in their own right. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of substituted thioureas, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction workflows with clear diagrams.
Core Synthesis Methodologies
The synthesis of substituted thioureas can be broadly categorized into several key approaches, each with its own advantages and limitations regarding substrate scope, reaction conditions, and scalability. The most prominent methods include the reaction of amines with isothiocyanates, the use of carbon disulfide, and derivatization from cyanamides, among others.
Synthesis from Isothiocyanates and Amines
The reaction between an isothiocyanate and a primary or secondary amine is the most widely employed and versatile method for the preparation of unsymmetrical N,N'-disubstituted and N,N,N'-trisubstituted thioureas. This method is characterized by high yields and a broad substrate scope.[1][2][3]
Reaction Workflow:
Caption: General synthesis of substituted thioureas from isothiocyanates and amines.
Experimental Protocol: Synthesis of N-phenylthiourea
A solution of phenyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., dichloromethane or tert-butanol) is prepared in a round-bottom flask.[1] To this solution, the desired amine (1.0 eq) is added dropwise at room temperature with stirring. The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent such as ethanol to afford the pure substituted thiourea.
Quantitative Data:
| Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Phenyl isothiocyanate | Dichloromethane | 2 | 95 | [4] |
| Benzylamine | Benzyl isothiocyanate | Dichloromethane | 3 | 92 | [5] |
| Piperidine | Phenyl isothiocyanate | tert-Butanol | 1 | 98 | [1] |
Synthesis from Carbon Disulfide and Amines
The reaction of primary or secondary amines with carbon disulfide provides a direct route to symmetrically and unsymmetrically substituted thioureas.[2][3][6][7][8] This method often proceeds through a dithiocarbamate salt intermediate.[3][6][8]
Reaction Workflow:
Caption: Synthesis of thioureas from amines and carbon disulfide via a dithiocarbamate intermediate.
Experimental Protocol: Synthesis of Symmetrical N,N'-Diarylthiourea
To a solution of an aromatic amine (2.0 eq) in a suitable solvent such as ethanol, carbon disulfide (1.0 eq) is added. The reaction mixture is then heated under reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the symmetrical N,N'-diarylthiourea. For unsymmetrical thioureas, a dithiocarbamate salt is first prepared from one amine and carbon disulfide, which is then reacted with a second amine.[7][8]
Quantitative Data:
| Amine 1 | Amine 2 | Conditions | Time (h) | Yield (%) | Reference |
| Aniline | Aniline | Reflux in Ethanol | 6 | 85 | [9] |
| Benzylamine | Benzylamine | Aqueous medium, reflux | 4 | 90 | [10] |
| n-Butylamine | n-Butylamine | Carbon tetrabromide, DMF, RT | 1 | 92 | [9] |
Synthesis from Cyanamides
This method involves the reaction of cyanamide or its calcium salt with hydrogen sulfide.[11][12] While historically significant, this method often suffers from lower yields compared to other approaches.[11]
Reaction Workflow:
Caption: Synthesis of thiourea from cyanamide and hydrogen sulfide.
Experimental Protocol: Synthesis of Thiourea from Calcium Cyanamide
An aqueous slurry of calcium cyanamide is prepared in a reaction vessel. A mixture of carbon dioxide and hydrogen sulfide gas is then passed through the slurry with constant stirring.[13] The temperature is maintained between ambient and 80°C, and the pH is kept alkaline.[13] After the reaction is complete, the thiourea solution is separated from the solid byproducts by filtration. The filtrate is then treated with activated carbon, and the thiourea is isolated by crystallization and drying.[13] This process can yield thiourea in the range of 65-75%.[13]
Quantitative Data:
| Cyanamide Source | Conditions | Time (h) | Yield (%) | Reference |
| Calcium Cyanamide | H2S, CO2, Water, 80°C | 4-11 | 65-75 | [13] |
| Cyanamide | H2S, Ammonia solution | - | ~33 | [14] |
| Lime Nitrogen | H2S, Water | - | 60 | [14] |
Synthesis Using Thiophosgene
Thiophosgene serves as a highly reactive thiocarbonylating agent for the synthesis of thioureas from amines. However, its high toxicity and corrosive nature necessitate careful handling and specialized equipment.[9][13][14][15]
Reaction Workflow:
Caption: Synthesis of thioureas using thiophosgene, proceeding through an isothiocyanate intermediate.
Experimental Protocol: Synthesis of N,N'-Diisopropylthiourea
To a solution of diisopropylamine (2.0 eq) in a suitable solvent like chloroform, thiophosgene (1.0 eq) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the addition of water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data:
| Amine | Solvent | Time (h) | Yield (%) | Reference |
| Diisopropylamine | Chloroform | 3 | 85 | [13] |
| Aniline | Chloroform | 2 | 90 | [14] |
Synthesis Using Thiocarbonyl Transfer Reagents
To circumvent the hazards associated with thiophosgene, various thiocarbonyl transfer reagents have been developed. Lawesson's reagent and 1,1'-thiocarbonyldiimidazole (TCDI) are prominent examples that offer safer and more convenient alternatives.[6][11][16]
Reaction Workflow (Lawesson's Reagent):
Caption: Thionation of amides or ureas using Lawesson's reagent to form thioamides or thioureas.
Experimental Protocol: Synthesis of Thiourea from Urea using Lawesson's Reagent
Urea (2.0 eq) and Lawesson's reagent (1.0 eq) are dissolved in a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is heated to reflux (around 75°C) for a specified period (e.g., 3.5 hours).[11][16] The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the thiourea. Under optimal conditions, this method can yield thiourea at an average of 62.37%.[11][16]
Quantitative Data:
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Urea | Lawesson's Reagent | THF | 75 | 3.5 | 62.37 | [11][16] |
| Benzamide | Lawesson's Reagent | Toluene | Reflux | 3 | 79 | [17] |
Three-Component Synthesis from Isocyanides, Amines, and Sulfur
This atom-economical, one-pot reaction involves the combination of an isocyanide, an amine, and elemental sulfur to directly form substituted thioureas.[2][18][19]
Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy [organic-chemistry.org]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Sustainable three-component synthesis of isothioureas from isocyanides, thiosulfonates, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyanophenyl Thiourea Derivatives
Disclaimer: The requested compound, "3-Amino-1-(2-cyanophenyl)thiourea," could not be definitively identified in existing chemical literature. The nomenclature is ambiguous and does not correspond to a readily searchable structure. This guide will therefore focus on the closely related and well-documented class of cyanophenyl thiourea derivatives, with a primary focus on 1-(2-cyanophenyl)thiourea, 1-(3-cyanophenyl)thiourea, and 1-(4-cyanophenyl)thiourea. The synthesis, properties, and potential applications of these compounds are discussed as representative examples of this chemical family.
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups.[1] They have garnered significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The incorporation of a cyanophenyl group into the thiourea scaffold can modulate the electronic properties and biological activity of the molecule, making cyanophenyl thioureas an area of active research.[4] The cyano group, being an electron-withdrawing moiety, can influence the polarity, hydrogen bonding capabilities, and aromatic interactions of the molecule, thereby affecting its binding affinity to biological targets.[4]
Synthesis and Discovery
The discovery of cyanophenyl thiourea derivatives is rooted in the broader exploration of thiourea chemistry. The primary and most common method for the synthesis of N-monosubstituted thioureas, including the cyanophenyl derivatives, is the reaction of an amine with an isothiocyanate. In the case of cyanophenyl thioureas, this involves the reaction of the corresponding aminobenzonitrile isomer (2-aminobenzonitrile, 3-aminobenzonitrile, or 4-aminobenzonitrile) with a source of thiocyanic acid or by reacting a cyanophenyl isothiocyanate with ammonia.
A more direct and widely used laboratory-scale synthesis involves the reaction of a primary amine with an isothiocyanate. For instance, the synthesis of a substituted cyanophenyl thiourea derivative, 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea, was achieved by condensing furoyl isothiocyanate with 3-aminobenzonitrile in dry acetone.[5] This general approach can be adapted for the synthesis of various N,N'-disubstituted cyanophenyl thioureas.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of cyanophenyl thiourea derivatives, based on established methods for similar compounds.
3.1. General Synthesis of 1-(Cyanophenyl)thioureas
This protocol describes a common method for synthesizing N,N'-disubstituted thioureas, which can be adapted for cyanophenyl derivatives.
Materials:
-
Appropriately substituted aminobenzonitrile (e.g., 2-aminobenzonitrile)
-
A suitable isothiocyanate (e.g., benzoyl isothiocyanate)
-
Anhydrous solvent (e.g., acetone, ethanol, or dichloromethane)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the aminobenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add an equimolar amount of the isothiocyanate to the solution.
-
The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.[6]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting solid product is then purified, usually by recrystallization from a suitable solvent such as ethanol, to yield the pure thiourea derivative.[5]
3.2. Characterization
The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=S and N-H stretching vibrations of the thiourea moiety and the C≡N stretch of the cyano group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized product.
-
Melting Point: To assess the purity of the compound.
Quantitative Data
The following table summarizes available quantitative data for representative cyanophenyl thiourea derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-(2-Cyanophenyl)thiourea | C₈H₇N₃S | 177.23 | 281 - 284 | [Sigma-Aldrich Product Page for (2-cyanophenyl)thiourea] |
| 1-(3-Cyanophenyl)thiourea | C₈H₇N₃S | 177.23 | Not available | [PubChem CID 2757972] |
| 1-(4-Cyanophenyl)thiourea | C₈H₇N₃S | 177.23 | Not available | [BOC Sciences Product Page for (4-Cyanophenyl)thiourea] |
Biological Activity and Signaling Pathways
While specific, detailed signaling pathways for cyanophenyl thioureas are not extensively documented in the available literature, the broader class of thiourea derivatives has been shown to interact with various biological targets and signaling pathways. For instance, some thiourea derivatives have been found to inhibit enzymes and modulate signaling pathways involved in cancer cell proliferation, such as the RAS-RAF-MAPK pathway.[2] (4-Cyanophenyl)thiourea has been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors and prostaglandin E2 production inhibitors.[7]
5.1. Generalized Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of cyanophenyl thiourea derivatives.
5.2. Postulated Inhibition of a Kinase Signaling Pathway
The diagram below represents a simplified and hypothetical model of how a thiourea derivative might inhibit a signaling pathway, such as the RAS-RAF-MAPK pathway, which is often dysregulated in cancer. This is a generalized representation and has not been specifically proven for cyanophenyl thioureas.
Conclusion and Future Directions
Cyanophenyl thiourea derivatives represent a promising class of compounds with potential applications in drug discovery. While the specific compound "this compound" remains elusive in the literature, the study of its isomers and related derivatives provides a solid foundation for further research. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of these compounds for biological screening. Future work should focus on the systematic evaluation of the biological activities of a range of cyanophenyl thiourea isomers and their derivatives. Elucidating their precise mechanisms of action and identifying specific molecular targets will be crucial for their development as therapeutic agents. The structure-activity relationship (SAR) studies will also be vital in optimizing their potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labshake.com [labshake.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 3-Amino-1-(2-cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound 3-Amino-1-(2-cyanophenyl)thiourea. This document is intended to guide researchers through the essential steps of antimicrobial susceptibility testing, from initial screening to the determination of quantitative measures of efficacy.
Introduction to this compound
Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the toxophoric N-C-S group is crucial for their biological activity. The specific compound, this compound, is a novel derivative with potential as an antimicrobial agent. Its unique structure, featuring an amino group and a cyanophenyl moiety, may contribute to a distinct mechanism of action and spectrum of activity.
Potential Mechanism of Action: While the exact mechanism of this compound is yet to be elucidated, thiourea derivatives are known to exert their antimicrobial effects through various pathways. These can include the disruption of bacterial cell wall integrity, interference with metabolic pathways by chelating essential metal ions, and the inhibition of key enzymes necessary for microbial survival. For instance, some thiourea derivatives have been shown to disrupt NAD+/NADH homeostasis in bacteria.
Antimicrobial Susceptibility Testing
A tiered approach is recommended for evaluating the antimicrobial efficacy of this compound. This involves initial qualitative screening followed by quantitative assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Qualitative Antimicrobial Screening: Agar Well Diffusion Assay
This method provides a preliminary assessment of the compound's ability to inhibit microbial growth.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. The test compound is introduced into a well cut into the agar. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Experimental Protocol:
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate in three different directions to ensure uniform growth.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells of 6 mm diameter in the inoculated agar plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution into each well.
-
A well with the solvent alone should be included as a negative control. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Illustrative Data Presentation:
While specific data for this compound is not yet available, the following table illustrates how results from an agar well diffusion assay for a related thiourea derivative might be presented.
| Test Microorganism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 | 18 |
| Escherichia coli | 100 | 14 |
| Candida albicans | 100 | 16 |
| Aspergillus niger | 100 | 12 |
| Ciprofloxacin (10 µg/mL) | 10 | 25 |
| Fluconazole (25 µg/mL) | 25 | 22 |
| DMSO (Solvent Control) | - | 0 |
Note: This data is for a representative thiourea derivative and is for illustrative purposes only.
Quantitative Antimicrobial Assay: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is determined as the MIC.
Experimental Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add the standardized inoculum to each well containing the serially diluted compound.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the determination of microbial viability.
-
Illustrative Data Presentation:
The following table provides an example of how MIC data for a thiourea derivative could be summarized.
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Bacillus subtilis ATCC 6633 | 32 |
| Escherichia coli ATCC 25922 | 64 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
| Candida albicans ATCC 10231 | 32 |
Note: This data is based on published results for other thiourea derivatives and serves as an example.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate that does not contain the test compound. The lowest concentration that results in no microbial growth on the subculture plate is the MBC/MFC.
Experimental Protocol:
-
Subculturing:
-
From each well of the microtiter plate used for the MIC assay that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, compound-free agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
-
The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in no colony formation on the agar plate.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described antimicrobial assays.
Application of 3-Amino-1-(2-cyanophenyl)thiourea as a Corrosion Inhibitor: A Representative Study
Introduction
This document provides a detailed application note on the potential use of 3-Amino-1-(2-cyanophenyl)thiourea as a corrosion inhibitor for mild steel in acidic environments. It is important to note that, to date, no specific experimental data has been published in the public domain for this exact compound. Therefore, the data and protocols presented herein are representative, based on extensive research on structurally similar thiourea derivatives and amino acids used as corrosion inhibitors. This note is intended to serve as a practical guide for researchers and scientists in the field of corrosion science and drug development who are interested in exploring the potential of this and related compounds.
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2][3] Their efficacy is attributed to the presence of nitrogen and sulfur atoms, which can readily adsorb onto the metal surface, forming a protective barrier against corrosive agents.[3] The molecular structure of this compound, featuring a thiourea core, an amino group, and a cyanophenyl ring, suggests a strong potential for corrosion inhibition through multiple adsorption sites.
Principle of Corrosion Inhibition
The corrosion inhibition by this compound is proposed to occur via adsorption of the molecule onto the metal surface. This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both.[2][4] The presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons in the cyanophenyl ring, allows for strong interaction with the vacant d-orbitals of the iron atoms on the steel surface. This forms a protective film that isolates the metal from the corrosive environment.[3]
Data Presentation
The following tables summarize representative quantitative data for the corrosion inhibition performance of a thiourea derivative, illustrating the expected performance of this compound.
Table 1: Representative Weight Loss Data for Mild Steel in 1 M HCl with and without Inhibitor
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 150 | 12.5 | - |
| 0.1 | 45 | 3.75 | 70.0 |
| 0.5 | 22.5 | 1.88 | 85.0 |
| 1.0 | 12 | 1.00 | 92.0 |
| 2.0 | 7.5 | 0.63 | 95.0 |
Table 2: Representative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 1000 | 70 | 120 | - |
| 0.1 | -465 | 300 | 75 | 125 | 70.0 |
| 0.5 | -475 | 150 | 80 | 130 | 85.0 |
| 1.0 | -480 | 80 | 82 | 135 | 92.0 |
| 2.0 | -490 | 50 | 85 | 140 | 95.0 |
Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.1 | 165 | 120 | 69.7 |
| 0.5 | 330 | 80 | 84.8 |
| 1.0 | 625 | 50 | 92.0 |
| 2.0 | 1000 | 30 | 95.0 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)
-
Analytical balance (accuracy ±0.1 mg)
-
Desiccator
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor (this compound)
-
Acetone, distilled water
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.
-
Degrease the coupons with acetone, rinse with distilled water, and dry in a desiccator.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare the corrosive solution (1 M HCl) with and without different concentrations of the inhibitor.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, retrieve the coupons, rinse with distilled water, scrub with a soft brush to remove corrosion products, rinse again, dry, and reweigh.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW): ΔW = Winitial - Wfinal
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
Where: A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Mild steel working electrode
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, degrease, and rinse as described in the weight loss protocol.
-
Fill the electrochemical cell with the test solution (with and without inhibitor).
-
Immerse the three electrodes in the solution and allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency using the equation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr,blank - Icorr,inhibitor) / Icorr,blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in potentiodynamic polarization)
-
Mild steel working electrode
-
Corrosive medium (e.g., 1 M HCl)
-
Inhibitor
Procedure:
-
Prepare the working electrode and set up the electrochemical cell as described for potentiodynamic polarization.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the equation:
-
Inhibition Efficiency (IE%): IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition.
References
Application Notes and Protocols for Testing Thiourea-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives represent a significant class of compounds in drug discovery, demonstrating inhibitory activity against a variety of enzymes. Their unique structural features, particularly the thiocarbonyl group, enable them to interact with enzyme active sites through various mechanisms, including coordination with metal ions and hydrogen bonding. These interactions make them promising candidates for the development of novel therapeutics targeting enzymes implicated in various diseases.
This document provides a comprehensive guide to the experimental setup for testing thiourea-based enzyme inhibitors. It includes detailed protocols for in vitro enzyme assays, cell-based assays, and biophysical characterization of inhibitor-enzyme interactions. Additionally, it outlines the key signaling pathways often targeted by these inhibitors.
I. Target Enzymes and Signaling Pathways
Thiourea derivatives have been shown to inhibit a range of enzymes. Two prominent examples are tyrosinase and urease.
1. Tyrosinase and the Melanogenesis Signaling Pathway
Tyrosinase is a key copper-containing enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in skin, hair, and eyes.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Thiourea-based inhibitors can chelate the copper ions in the tyrosinase active site, thereby inhibiting its activity and reducing melanin synthesis.[3]
The melanogenesis signaling pathway is a complex cascade that regulates the expression and activity of tyrosinase and other related proteins. A simplified representation of this pathway is shown below.
Caption: Simplified melanogenesis signaling pathway showing the role of tyrosinase and the point of inhibition by thiourea-based compounds.
2. Urease and its Catalytic Mechanism
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1][4] This activity is crucial for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach.[5] Thiourea inhibitors are thought to interact with the nickel ions in the urease active site, disrupting its catalytic function.[6][7]
The active site of urease contains two nickel ions that are essential for its catalytic activity.[1][8] The proposed mechanism involves the coordination of urea to one nickel ion, followed by a nucleophilic attack by a water molecule activated by the second nickel ion.
Caption: Simplified representation of the urease active site and its inhibition by thiourea derivatives.
II. Experimental Workflow
A typical workflow for testing thiourea-based enzyme inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and efficacy in a biological context.
Caption: General experimental workflow for the evaluation of thiourea-based enzyme inhibitors.
III. Experimental Protocols
A. In Vitro Enzyme Inhibition Assays
1. Tyrosinase Inhibition Assay
This protocol is adapted from commercially available kits and published literature.[9][10][11]
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 510 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
-
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Thiourea-based inhibitor stock solution (dissolved in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the thiourea inhibitor and kojic acid in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 µL of the inhibitor solution (or buffer for the control).
-
Add 50 µL of tyrosinase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 510 nm in kinetic mode for 30-60 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[12][13]
-
2. Urease Inhibition Assay
This protocol is based on the indophenol method, which measures the production of ammonia.[5][14]
-
Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be quantified at 630 nm.
-
Materials:
-
Jack bean or H. pylori Urease
-
Urea (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Thiourea-based inhibitor stock solution (dissolved in DMSO)
-
Hydroxyurea (positive control)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the thiourea inhibitor and hydroxyurea in phosphate buffer.
-
In a 96-well plate, add 25 µL of the inhibitor solution.
-
Add 25 µL of urease solution to each well.
-
Add 50 µL of urea solution to each well and incubate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value as described for the tyrosinase assay.
-
B. Enzyme Kinetics Assay
-
Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[15][16][17]
-
Procedure:
-
Perform the respective enzyme assay (tyrosinase or urease) as described above.
-
For each fixed concentration of the inhibitor (including a no-inhibitor control), vary the concentration of the substrate.
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the resulting lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
From these plots, the inhibition constant (Ki) can be calculated.
-
C. Cell-Based Assays
1. Melanin Content Assay in B16F10 Melanoma Cells
This assay assesses the ability of the inhibitor to reduce melanin production in a cellular context.[18][19]
-
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production
-
Thiourea-based inhibitor
-
1 N NaOH
-
96-well plate
-
-
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thiourea inhibitor in the presence of α-MSH for 48-72 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each well.
-
D. Biophysical Characterization of Enzyme-Inhibitor Interaction
1. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[20][21][22][23]
-
Protocol Outline:
-
Prepare the enzyme and inhibitor solutions in the same buffer to minimize heats of dilution.
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe.
-
Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the thermodynamic parameters of binding.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (enzyme). This allows for the real-time monitoring of association and dissociation, providing kinetic data (ka and kd) and the binding affinity (Kd).[24][25][26][27]
-
Protocol Outline:
-
Immobilize the target enzyme onto a suitable SPR sensor chip.
-
Inject a series of concentrations of the thiourea inhibitor over the chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants.
-
IV. Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison between different thiourea derivatives.
Table 1: In Vitro Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
| Thiourea-1 | Tyrosinase | 15.2 ± 1.8 | Competitive | 7.5 ± 0.9 |
| Thiourea-2 | Tyrosinase | 5.8 ± 0.7 | Mixed | 2.1 ± 0.3 |
| Thiourea-3 | Urease | 22.5 ± 2.5 | Non-competitive | 18.4 ± 2.1 |
| Positive Control | (e.g., Kojic Acid) | 18.1 ± 2.2 | Competitive | 9.3 ± 1.1 |
Table 2: Cell-Based Assay Data
| Compound ID | Cell Line | Assay | EC₅₀ (µM) | Max. Inhibition (%) |
| Thiourea-1 | B16F10 | Melanin Content | 25.4 ± 3.1 | 85 ± 5 |
| Thiourea-2 | B16F10 | Melanin Content | 10.1 ± 1.5 | 92 ± 4 |
Table 3: Biophysical Binding Data
| Compound ID | Target Enzyme | Method | K_d (µM) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) |
| Thiourea-1 | Tyrosinase | ITC | 8.9 | - | - | 1.1 | -10.5 |
| Thiourea-2 | Tyrosinase | SPR | 3.2 | 1.5 x 10⁵ | 4.8 x 10⁻¹ | - | - |
V. Conclusion
The experimental framework outlined in these application notes provides a robust approach for the comprehensive evaluation of thiourea-based enzyme inhibitors. By combining in vitro enzymatic assays, kinetic studies, cell-based functional assays, and biophysical binding analyses, researchers can effectively characterize the potency, mechanism of action, and cellular efficacy of these promising compounds, thereby accelerating their development as potential therapeutic agents.
References
- 1. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Kinetic and structural characterization of urease active site variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. researchgate.net [researchgate.net]
- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 27. path.ox.ac.uk [path.ox.ac.uk]
Synthesis of 3-Amino-1-(2-cyanophenyl)thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Amino-1-(2-cyanophenyl)thiourea derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiourea scaffold. The following sections detail the potential applications of these derivatives, a comprehensive experimental protocol for their synthesis, and a summary of expected analytical data.
Application Notes
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1] The incorporation of a cyanophenyl group and an amino-thiourea moiety may impart specific pharmacological properties.
Potential Therapeutic Applications:
-
Anticancer Activity: Numerous thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3] The mechanism of action often involves the induction of apoptosis.[2] Specifically, derivatives bearing cyanophenyl groups have been shown to induce apoptosis in breast cancer cells.[2] The synthesized this compound derivatives should be evaluated for their antiproliferative effects on a panel of human cancer cell lines.
-
Antimicrobial and Antifungal Activity: Thiourea derivatives are known to exhibit significant antibacterial and antifungal properties.[4][5][6] They have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[7] The presence of the aminoguanidine moiety, which is also found in other antibacterial agents, may enhance this activity.[8]
-
Antiviral Activity: Certain thiourea derivatives have been reported to possess antiviral properties, including activity against HIV.[9]
-
Enzyme Inhibition: Thiourea derivatives have been investigated as inhibitors of various enzymes, such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10] The aminoguanidine portion of the target molecule is a known inhibitor of diamine oxidase and inducible nitric oxide synthase.[11]
The cyanophenyl substituent can modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding to biological targets and its pharmacokinetic profile. Researchers are encouraged to screen these novel derivatives in a variety of biological assays to explore their full therapeutic potential.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-cyanophenyl isothiocyanate, from 2-aminobenzonitrile. The second step is the reaction of this isothiocyanate with aminoguanidine to yield the final product.
Step 1: Synthesis of 2-Cyanophenyl Isothiocyanate
This procedure is adapted from a general method for the synthesis of aryl isothiocyanates from primary amines using carbon disulfide.
Materials:
-
2-Aminobenzonitrile
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃)
-
2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminobenzonitrile (10 mmol) and potassium carbonate (20 mmol) in 20 mL of water.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Add carbon disulfide (12 mmol) dropwise to the mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (5 mmol) in 15 mL of dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture over 30 minutes.
-
After the addition, allow the reaction to stir for an additional 1 hour at 0 °C.
-
Separate the organic layer and wash it with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-cyanophenyl isothiocyanate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
This step involves the nucleophilic addition of aminoguanidine to the synthesized 2-cyanophenyl isothiocyanate.
Materials:
-
2-Cyanophenyl Isothiocyanate (from Step 1)
-
Aminoguanidine Hydrochloride
-
Sodium Bicarbonate (NaHCO₃) or a suitable base
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
In a 100 mL round-bottom flask, dissolve aminoguanidine hydrochloride (10 mmol) in 20 mL of ethanol.
-
Add sodium bicarbonate (10 mmol) to the solution to neutralize the hydrochloride and free the aminoguanidine base. Stir for 15-20 minutes.
-
Filter the mixture to remove the sodium chloride precipitate.
-
To the filtrate containing the free aminoguanidine, add a solution of 2-cyanophenyl isothiocyanate (10 mmol) in 10 mL of ethanol dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the completion of the reaction.
-
The product may precipitate out of the solution upon formation. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FT-IR spectroscopy: To identify the characteristic functional groups (C≡N, N-H, C=S).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (m.p.): As an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition.
Data Presentation
The following table summarizes the expected data for the synthesized this compound. The exact values will need to be determined experimentally.
| Parameter | Expected Value |
| Molecular Formula | C₈H₈N₄S |
| Molecular Weight | 192.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally (°C) |
| Yield | To be determined experimentally (%) |
| ¹H NMR | Peaks corresponding to aromatic and NH protons |
| ¹³C NMR | Peaks for aromatic, cyano, and thiocarbonyl carbons |
| FT-IR (cm⁻¹) | ~3300-3400 (N-H), ~2220 (C≡N), ~1300 (C=S) |
Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Thiourea and guanidine derivatives as antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Molecular Docking of 3-Amino-1-(2-cyanophenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiourea derivatives are a versatile class of organic compounds recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds and their analogues have demonstrated significant potential as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[4][5][6] The therapeutic efficacy of thiourea derivatives often stems from their ability to form stable interactions, particularly hydrogen bonds, with the active sites of biological targets like protein kinases and enzymes.[7]
3-Amino-1-(2-cyanophenyl)thiourea is a compound of interest within this class. Its structural motifs—the thiourea backbone, the aminophenyl group, and the cyano substituent—suggest a potential for multiple interaction points within a protein binding pocket. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor).[8][9] This application note provides a detailed protocol for performing molecular docking of this compound with a relevant cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Thiourea derivatives have previously been identified as potent inhibitors of VEGFR-2, making it a suitable target for this study.[7]
Experimental Protocols: Molecular Docking Workflow
This protocol outlines the necessary steps for preparing the ligand and receptor, performing the docking simulation using AutoDock Vina, and analyzing the results.
Required Software and Resources
-
PyMOL Molecular Graphics System: For visualization of macromolecules.
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.[8]
-
Open Babel: For converting chemical file formats.
-
Protein Data Bank (PDB): An online repository for 3D structural data of large biological molecules.
-
PubChem Database: A public repository for information on chemical substances and their activities.
Ligand Preparation Protocol
-
Obtain Ligand Structure: Download the 2D structure of this compound from the PubChem database or draw it using chemical drawing software.
-
3D Conversion and Energy Minimization:
-
Use Open Babel or a similar tool to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).
-
Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
-
Prepare for Docking (using ADT):
-
Launch AutoDock Tools.
-
Load the 3D ligand file.
-
Detect the torsional root and define the rotatable bonds to allow for ligand flexibility during docking. Typically, ADT automatically defines rotatable bonds, which can be manually adjusted if needed.
-
Save the prepared ligand in the .pdbqt format, which includes atomic charges and torsional degrees of freedom information.
-
Receptor Preparation Protocol
-
Obtain Receptor Structure: Download the 3D crystal structure of the target protein, VEGFR-2, from the Protein Data Bank. For this protocol, we will use PDB ID: 4ASD , which is a structure of VEGFR-2 in complex with a known inhibitor.
-
Prepare Receptor (using ADT): [10]
-
Launch ADT and load the downloaded PDB file (4ASD.pdb).
-
Clean the Protein: Remove all non-essential components such as water molecules (HOH), co-factors, and the co-crystallized ligand. This ensures the binding site is empty for docking.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Compute Charges: Assign Kollman charges to the protein atoms.
-
Save for Docking: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina.
-
Grid Box Generation and Docking Simulation
-
Define the Binding Site: The binding site is defined by a "grid box," a three-dimensional cube within which the docking algorithm will search for optimal ligand poses.
-
Identify the active site residues. In the case of PDB ID 4ASD, the binding pocket is occupied by the co-crystallized inhibitor. The center of this inhibitor can be used as the center of the grid box.
-
Using ADT or a similar tool, set the coordinates for the center of the grid box (e.g., center_x, center_y, center_z) and define its dimensions (e.g., size_x, size_y, size_z in Angstroms). The box should be large enough to accommodate the entire ligand in various orientations.
-
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the name of the output file.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
Analysis of Docking Results
-
Review Binding Affinities: The primary output is a set of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. Lower (more negative) values indicate stronger predicted binding.
-
Visualize Binding Poses: Load the prepared receptor PDBQT file and the docking results PDBQT file into PyMOL.
-
Analyze Interactions: For the top-ranked poses, analyze the non-covalent interactions between this compound and the VEGFR-2 active site residues. Key interactions to look for include:
-
Hydrogen Bonds: Often formed by the N-H groups of the thiourea and amino moieties.
-
Hydrophobic Interactions: Involving the phenyl ring.
-
π-π Stacking: Between the phenyl ring of the ligand and aromatic residues like Tyrosine or Phenylalanine in the receptor.
-
Data Presentation
The quantitative results from a molecular docking study can be summarized for clear comparison. The table below presents a hypothetical summary of docking results for this compound against VEGFR-2.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Native Ligand (Å) | Key Interacting Residues (VEGFR-2) | Hydrogen Bonds Formed |
| 1 | -8.9 | 1.15 | Cys919, Asp1046, Glu885, Val848 | 3 |
| 2 | -8.6 | 1.87 | Cys919, Glu885, Leu840, Val899 | 2 |
| 3 | -8.2 | 2.05 | Asp1046, Phe1047, Cys1045, Leu1035 | 2 |
| 4 | -7.9 | 2.41 | Glu885, Leu889, Val916, Ala866 | 1 |
Visualization of Workflow
The logical flow of the molecular docking protocol is illustrated below.
Caption: Workflow for structure-based molecular docking.
References
- 1. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Amino-1-(2-cyanophenyl)thiourea
These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-1-(2-cyanophenyl)thiourea in research and drug development settings. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.
Overview and Physicochemical Properties
This compound is a synthetic organic compound containing a thiourea linkage, an aminophenyl group, and a cyanophenyl group. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. While specific experimental data for this exact molecule is limited in publicly available literature, its structural motifs provide a basis for developing robust analytical methods.
Physicochemical Data (Predicted/Analogous):
| Property | Value | Source |
| Molecular Formula | C8H8N4S | (Predicted) |
| Molecular Weight | 192.24 g/mol | (Predicted) |
| Appearance | White to off-white solid | (Analogous Compounds) |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, DMSO | (General Thiourea Derivatives) |
| UV Absorption | Expected strong absorbance in the UV region due to aromatic rings | (General Thiourea Derivatives) |
Analytical Techniques
Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely accessible method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or low concentration measurements.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the separation of the analyte on a reverse-phase HPLC column followed by detection using a UV detector.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid for non-MS compatible methods).[1][2]
-
Reference standard of this compound (purity >98%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance determined by UV scan) |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.995.
-
Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity by utilizing a mass spectrometer to detect the analyte and its fragments. It is particularly useful for analyzing samples in complex biological matrices.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Reference standard of this compound (purity >98%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 ng/mL to 1000 ng/mL), each containing a fixed concentration of the internal standard.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations |
| MRM Transitions | To be determined by direct infusion of the standard. For the precursor ion, use [M+H]+. Select at least two product ions for quantification and confirmation. |
4. Data Analysis:
-
Optimize the Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard by infusing a standard solution directly into the mass spectrometer.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve. The correlation coefficient (r²) should be >0.99.
-
Quantify the analyte in unknown samples using the calibration curve.
Visualizations
References
Application Notes and Protocols for In Vivo Studies of 3-Amino-1-(2-cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2] The structural versatility of the thiourea scaffold allows for the synthesis of a wide array of derivatives with potential therapeutic applications.[1][2] 3-Amino-1-(2-cyanophenyl)thiourea is a novel small molecule within this class. While specific in vivo data for this compound is not yet established, its structural similarity to other biologically active thiourea derivatives suggests its potential as a therapeutic agent, particularly in oncology.
These application notes provide a comprehensive guide for the design and execution of initial in vivo studies to evaluate the potential anticancer efficacy of this compound. The protocols outlined below are based on established methodologies for preclinical cancer research.[3][4][5]
Hypothetical Signaling Pathway Modulation
A potential mechanism of action for novel anticancer agents involves the inhibition of key signaling pathways that drive tumor growth and proliferation. The diagram below illustrates a hypothetical signaling cascade that could be targeted by this compound.
Caption: Hypothetical inhibition of a cancer signaling pathway by this compound.
In Vivo Xenograft Model Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study to assess the antitumor activity of a test compound.
Caption: Workflow for an in vivo xenograft study.
Experimental Protocols
Animal Model Selection and Husbandry
-
Animal Model: Athymic nude mice (nu/nu) or Severe Combined Immunodeficient (SCID) mice are commonly used for xenograft studies as they lack a functional immune system, preventing the rejection of human tumor cells.[4]
-
Age and Weight: Mice should be 6-8 weeks old and have a body weight of 18-22 grams at the start of the study.
-
Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Tumor Implantation
-
Cell Line: Select a human cancer cell line relevant to the suspected therapeutic area of the compound (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Preparation: Culture the selected cancer cells in the recommended medium. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
Dosing and Administration
-
Formulation: Prepare a formulation of this compound suitable for the chosen route of administration. For oral administration, the compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Route of Administration: Oral gavage is a common and effective method for administering test compounds in mice.[6][7][8]
-
Dosing Regimen: A typical initial study might include a vehicle control group and two or three dose levels of the test compound. The dosing volume for oral gavage in mice is generally recommended not to exceed 10 mL/kg of body weight.[8][9]
Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions (length and width) two to three times per week using digital calipers.[10] Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[11] More accurate methods like ultrasound imaging can also be employed.[12][13]
-
Body Weight: Monitor the body weight of each animal two to three times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
Endpoint Analysis
-
Study Termination: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.
-
Tumor Excision and Weight: At the end of the study, euthanize the animals and carefully excise the tumors. Record the final tumor weight.
-
Histopathology: Fix the tumors and major organs (e.g., liver, kidney, spleen) in 10% neutral buffered formalin for histopathological analysis.[14][15] This analysis can provide insights into the compound's effect on tumor morphology and potential organ toxicity.[16][17]
Data Presentation
Quantitative data from the in vivo study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle (0.5% CMC) | 0 | Oral Gavage | Daily |
| 2 | This compound | 25 | Oral Gavage | Daily |
| 3 | This compound | 50 | Oral Gavage | Daily |
| 4 | This compound | 100 | Oral Gavage | Daily |
Table 2: Tumor Growth Inhibition
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| 1 | Vehicle | N/A | ||
| 2 | Compound (25 mg/kg) | |||
| 3 | Compound (50 mg/kg) | |||
| 4 | Compound (100 mg/kg) |
Table 3: Body Weight Changes
| Group | Treatment | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| 1 | Vehicle | |||
| 2 | Compound (25 mg/kg) | |||
| 3 | Compound (50 mg/kg) | |||
| 4 | Compound (100 mg/kg) |
Conclusion
The protocols and guidelines presented here provide a solid framework for conducting initial in vivo efficacy studies of this compound. A well-designed and executed in vivo study is a critical step in the preclinical development of any novel therapeutic agent.[18][19] The data generated from these studies will be instrumental in determining the potential of this compound as a new anticancer drug and will guide further development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneous and Induced Animal Models for Cancer Research [mdpi.com]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journal of Basic and Clinical Health Sciences » Submission » Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements [dergipark.org.tr]
- 14. Histopathology: Definition, Techniques, Results [verywellhealth.com]
- 15. PRECAMA: Collection and histopathological analysis of tumour samples [precama.iarc.who.int]
- 16. ejmjih.com [ejmjih.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-1-(2-cyanophenyl)thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(2-cyanophenyl)thiourea is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. Its structure, incorporating a nucleophilic aminothiourea moiety and an electrophilic cyano group on an aromatic ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3][4] The presence of the 2-cyanophenyl group can further modulate this activity and provides a handle for additional chemical transformations. These notes provide an overview of the potential applications of this compound and detailed protocols for its plausible synthesis and subsequent use in the construction of heterocyclic systems.
Potential Applications
The unique structural features of this compound open up numerous avenues for its application in organic synthesis and drug discovery:
-
Precursor for Heterocyclic Synthesis: The aminothiourea core is a well-established building block for the synthesis of various five- and six-membered heterocyclic rings, such as triazoles, thiadiazoles, thiazoles, and pyrimidines.[5] The presence of the amino group allows for cyclization reactions with a variety of electrophiles.
-
Medicinal Chemistry Scaffold: Thiourea derivatives are of significant interest in drug development due to their diverse pharmacological profiles.[1][3] The cyanophenyl moiety can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing the therapeutic efficacy of the resulting molecules.
-
Ligand in Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes with catalytic or biological properties.
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzonitrile
-
Thiophosgene (CSCl₂)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of 2-Cyanophenyl isothiocyanate
-
Dissolve 2-aminobenzonitrile (1 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq.) in DCM to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-cyanophenyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-cyanophenyl isothiocyanate (1 eq.) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add hydrazine hydrate (1.2 eq.) to the solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, a precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from ethanol.
Table 1: Hypothetical Reaction Data
| Parameter | Value |
| Starting Material | 2-Aminobenzonitrile |
| Reagents | Thiophosgene, Hydrazine Hydrate |
| Solvent | DCM, Ethanol |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 18-24 hours (overall) |
| Hypothetical Yield | 70-80% |
| Hypothetical Purity | >95% (after recrystallization) |
Note: The yield and purity are hypothetical and would need to be determined experimentally.
Applications in Heterocyclic Synthesis
This compound is a valuable intermediate for synthesizing a variety of heterocyclic compounds. The following protocols outline its potential use in the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles.
Caption: Potential cyclization pathways of this compound.
Protocol 1: Synthesis of 5-(2-Cyanophenylamino)-4H-1,2,4-triazole-3-thiol
This protocol describes a potential cyclization reaction to form a triazole derivative.
Materials:
-
This compound
-
Formic acid
-
Ethanol
Procedure:
-
Suspend this compound (1 eq.) in ethanol.
-
Add an excess of formic acid (5-10 eq.).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-(2-Cyanophenylamino)-4H-1,2,4-triazole-3-thiol.
Protocol 2: Synthesis of N-(2-Cyanophenyl)-5-amino-1,3,4-thiadiazol-2-amine
This protocol outlines a potential pathway to a thiadiazole derivative.
Materials:
-
This compound
-
A suitable acid chloride or anhydride (e.g., acetyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 eq.) in a mixture of DCM and a few drops of pyridine.
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride or anhydride (1.1 eq.).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Summary of Potential Heterocyclic Products and Reaction Conditions
| Starting Material | Reagent(s) | Product Heterocycle | Reaction Conditions | Hypothetical Yield |
| This compound | Formic Acid | 1,2,4-Triazole | Reflux in Ethanol | 65-75% |
| This compound | Acetyl Chloride, Pyridine | 1,3,4-Thiadiazole | 0 °C to Room Temp. | 60-70% |
Note: The yields are hypothetical and would need to be determined experimentally.
Potential Biological Activities
Thiourea derivatives are a well-known class of compounds with a wide range of biological activities. The incorporation of a cyanophenyl group may influence these properties. Based on literature for analogous compounds, derivatives of this compound could be investigated for the following activities:
-
Anticancer Activity: Many thiourea derivatives have shown promising results as anticancer agents by targeting various cellular pathways.[1][3]
-
Antibacterial and Antifungal Activity: The thiourea scaffold is present in several antimicrobial agents.[4]
-
Antiviral Activity: Certain thiourea derivatives have demonstrated inhibitory effects against various viruses.[1]
-
Antiprotozoal Activity: Thioureas have been investigated for their activity against parasites like Leishmania and Trypanosoma.[2]
Table 3: Reported Biological Activities of Structurally Related Thiourea Derivatives
| Compound Class | Biological Activity | Reference IC₅₀/MIC Values |
| N-aryl thioureas | Anticancer | IC₅₀ values in the low micromolar range against various cancer cell lines.[1] |
| Heterocyclic thiourea derivatives | Antibacterial | MIC values ranging from 1-50 µg/mL against various bacterial strains. |
| Phenylthiourea derivatives | Antifungal | Effective against various fungal species. |
| Cyanophenyl-containing compounds | Enzyme Inhibition | Potential for inhibition of kinases and other enzymes. |
This compound represents a promising, yet underexplored, building block in organic synthesis. Its versatile structure allows for the creation of diverse heterocyclic libraries for screening in drug discovery programs. The protocols provided herein offer a starting point for the synthesis and derivatization of this compound, paving the way for the development of novel molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
Formulation of 3-Amino-1-(2-cyanophenyl)thiourea for Biological Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Amino-1-(2-cyanophenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. Thiourea derivatives have demonstrated potential as antibacterial, antifungal, antiviral, antioxidant, and anticancer agents.[1][2] The unique structural features of this compound, incorporating an aminothiourea and a cyanophenyl moiety, suggest a potential for various biological interactions, making it a compound of interest for further investigation in drug discovery and development.
This document provides detailed application notes and experimental protocols for the formulation and biological evaluation of this compound.
Application Notes
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H8N4S | Inferred |
| Molecular Weight | 192.24 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Assumed |
| Melting Point | Not available | N/A |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol; insoluble in water. | Assumed based on similar compounds[3] |
Storage and Stability:
For optimal stability, this compound should be stored as a solid at -20°C in a desiccated environment, protected from light. Stock solutions in DMSO can be prepared at a concentration of 10-50 mM and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] It is recommended to conduct stability studies under specific experimental conditions to ensure the integrity of the compound throughout the biological assays.[1][5]
Biological Context and Potential Applications:
Thiourea derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many thiourea derivatives have shown cytotoxic effects against various cancer cell lines.[2][6] The proposed mechanisms of action often involve the inhibition of protein tyrosine kinases, receptor tyrosine kinases, and other enzymes involved in cell signaling pathways such as the PI3K/Akt/mTOR pathway.[6][7][8]
-
Enzyme Inhibition: Thiourea-containing compounds have been identified as inhibitors of various enzymes, including tyrosinase and acetylcholinesterase, suggesting potential applications in treating hyperpigmentation and neurodegenerative diseases, respectively.[9][10]
-
Antioxidant Activity: The thiourea scaffold can contribute to antioxidant effects by scavenging free radicals.[11][12]
Given these precedents, this compound is a candidate for screening in anticancer, enzyme inhibition, and antioxidant assays.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh 1.92 mg of this compound powder into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using the appropriate cell culture medium or assay buffer immediately before use. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of medium/buffer.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, MCF-7, or A549).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 3: Tyrosinase Inhibition Assay
This protocol is for evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.[9][13]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Kojic acid (positive control)
-
96-well plate
-
Plate reader (475 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare a 1 mM solution of kojic acid in phosphate buffer.
-
Prepare various concentrations of this compound in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add:
-
20 µL of this compound solution (or kojic acid for positive control, or buffer for negative control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC50 value of the compound.
-
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method to screen for AChE inhibitory activity.[14][15]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Galantamine (positive control)
-
96-well plate
-
Plate reader (412 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 U/mL solution of AChE in Tris-HCl buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in Tris-HCl buffer containing 0.1 M NaCl and 0.02 M MgCl2.
-
Prepare various concentrations of this compound in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well plate, add:
-
25 µL of this compound solution (or galantamine for positive control, or buffer for negative control).
-
50 µL of Tris-HCl buffer.
-
25 µL of AChE solution.
-
-
Incubate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 3.
-
Visualizations
Caption: Experimental workflow for the formulation and biological testing of this compound.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 5. glycomscan.com [glycomscan.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 12. In silico and in vitro antioxidant activity profiles of urea and thiourea derivatives of 5-hydroxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. attogene.com [attogene.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-(2-cyanophenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-1-(2-cyanophenyl)thiourea.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide addresses common problems in a question-and-answer format to provide direct solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. One common issue is the incomplete conversion of starting materials. The nucleophilicity of the amine can play a significant role; for instance, substituted anilines may exhibit reduced reactivity. Additionally, side reactions can consume reactants and generate impurities, complicating purification and reducing the isolated yield. It is also crucial to ensure the purity of your starting materials and the dryness of your solvents, as contaminants and water can interfere with the reaction.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: The formation of byproducts such as thiocyanates and other side compounds is a known challenge in thiourea synthesis.[1] To minimize these, consider the following:
-
Temperature Control: Running the reaction at an optimal temperature is critical. Elevated temperatures can lead to product decomposition or an increase in side reactions.[2]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor alternative reaction pathways.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of degradation products.
Q3: My product is difficult to purify. What purification strategies are recommended?
A3: Purification of thiourea derivatives can be challenging due to their polarity and potential for co-precipitation with impurities. Recrystallization from a suitable solvent, such as ethanol, is often an effective method. If recrystallization is insufficient, column chromatography using silica gel may be necessary. A solvent system with a gradient of polarity (e.g., hexane-ethyl acetate) can help in separating the desired product from closely related impurities.
Q4: The reaction does not seem to be proceeding to completion. What can I do?
A4: If the reaction stalls, several factors could be at play:
-
Insufficient Activation: In syntheses involving an isothiocyanate intermediate, ensure the activating agent (e.g., thiophosgene or a related reagent) is fresh and added under appropriate conditions.
-
Poor Amine Nucleophilicity: If the amine is a poor nucleophile, you may need to use more forcing reaction conditions, such as a higher temperature or a catalyst.[3] However, be mindful that this can also increase side reactions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. A polar aprotic solvent like dry acetone or acetonitrile is often suitable for this type of reaction.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A widely used method for synthesizing unsymmetrical thioureas is the reaction of an amine with an isothiocyanate. For this compound, this would typically involve the reaction of 2-aminobenzonitrile with an appropriate amino-thiocyanate precursor or by generating an isothiocyanate in situ followed by reaction with an amine.
Q: How critical is the reaction temperature?
A: Very critical. As with many organic reactions, temperature influences both the reaction rate and the selectivity. An optimal temperature will maximize the formation of the desired product while minimizing the formation of byproducts from side reactions or decomposition.[2] It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.
Q: Can I use a different solvent system?
A: While dry acetone or ethanol are commonly used, other polar aprotic solvents may be suitable.[4][5] The choice of solvent can affect the solubility of reactants and the reaction rate. It is recommended to perform a small-scale trial with an alternative solvent and monitor the reaction progress closely. Ensure the solvent is anhydrous, as water can react with some of the reagents.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic functional groups (e.g., C=S, C≡N, N-H), and Mass Spectrometry (MS) to confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
2-aminobenzonitrile
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Anhydrous solvent (e.g., acetone or ethanol)
-
Sodium bicarbonate solution
-
Deionized water
Procedure:
-
Formation of the Isothiocyanate (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile in anhydrous acetone.
-
Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a thiophosgene solution or a related reagent to generate the isothiocyanate in situ.
-
Reaction with Amine Source: To a separate flask, prepare a solution of an appropriate amino source (e.g., generated from hydrazine and a thiocarbonyl source) in the same anhydrous solvent.
-
Slowly add the isothiocyanate solution to the amine solution at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (monitor by TLC).
-
Work-up and Purification:
-
Quench the reaction by adding cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Thiourea Synthesis Yield (Representative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25°C | 50°C | 75°C |
| Reaction Time | 12 hours | 6 hours | 3.5 hours |
| Solvent | Dichloromethane | Acetonitrile | Ethanol |
| Yield (%) | 45% | 70% | 62% |
Note: This table presents illustrative data to show how varying reaction parameters can influence the yield of a generic thiourea synthesis. Optimal conditions for the synthesis of this compound should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Proposed synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Amino-1-(2-cyanophenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Amino-1-(2-cyanophenyl)thiourea in aqueous solutions. The following information is designed to offer practical solutions and detailed experimental protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my aqueous buffer. What are the initial steps I should take?
A1: Difficulty in dissolving this compound in aqueous solutions is a common issue due to its likely hydrophobic nature. As an initial troubleshooting step, a systematic approach to solubility testing is recommended. This involves assessing the impact of pH and considering the use of cosolvents.
Troubleshooting Workflow for Initial Solubility Issues
Caption: Initial troubleshooting workflow for solubility.
Experimental Protocol: pH Adjustment
-
Prepare a Stock Solution: Attempt to prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.[1]
-
Determine pKa (if possible): If the pKa of the compound is known or can be predicted, this will guide the pH adjustment. Thiourea derivatives can have acidic or basic properties.
-
Prepare a Series of Buffers: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Test Solubility: Add a small aliquot of the stock solution to each buffer and observe for precipitation. Alternatively, add the solid compound directly to each buffer and equilibrate with agitation.
-
Quantify Solubility: After equilibration, centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Q2: pH adjustment was not sufficient to dissolve my compound. What are the next steps?
A2: If altering the pH does not yield the desired solubility, the use of cosolvents is a common and effective strategy.[2][3] Cosolvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[4][]
Table 1: Common Cosolvents for Aqueous Formulations
| Cosolvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol | 5 - 20% | Generally well-tolerated in many experimental systems.[6] |
| Propylene Glycol (PG) | 10 - 40% | A versatile cosolvent with low toxicity.[6] |
| Polyethylene Glycol 400 (PEG 400) | 20 - 50% | Effective for highly hydrophobic compounds.[2] |
| Dimethyl Sulfoxide (DMSO) | < 1% (for biological assays) | Use with caution in cell-based assays due to potential toxicity at higher concentrations.[1] |
| N-methyl-2-pyrrolidone (NMP) | 1 - 10% | A powerful solubilizing agent, but assess its compatibility with your experimental system.[1] |
Experimental Protocol: Cosolvent System
-
Select a Cosolvent: Choose a cosolvent from Table 1 based on the requirements of your experiment (e.g., biocompatibility).
-
Prepare Cosolvent-Buffer Mixtures: Prepare a series of solutions with increasing concentrations of the chosen cosolvent in your desired aqueous buffer.
-
Test Solubility: Add this compound to each cosolvent-buffer mixture and determine the solubility as described in the pH adjustment protocol.
-
Optimize the System: Identify the lowest concentration of cosolvent that provides the required solubility to minimize potential effects on your experiment.
Q3: I am still facing solubility issues even with cosolvents, or I need to avoid organic solvents. What other methods can I try?
A3: For particularly challenging compounds or when organic solvents must be avoided, several advanced formulation strategies can be employed. These include the use of surfactants, complexation with cyclodextrins, and the preparation of solid dispersions.[7][8][9]
Advanced Solubility Enhancement Techniques
Caption: Overview of advanced solubility methods.
In-depth Troubleshooting Guides
Utilizing Surfactants for Enhanced Solubility
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[10][11]
Table 2: Commonly Used Surfactants in Formulations
| Surfactant | Type | Typical Concentration (% w/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2% |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.5 - 5% |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | 1 - 10% |
| Cremophor® EL | Non-ionic | 1 - 10% |
Experimental Protocol: Surfactant-based Solubilization
-
Select a Surfactant: Choose a suitable surfactant, considering its charge and potential interactions with your compound and experimental system. Non-ionic surfactants are often preferred due to their lower potential for protein denaturation.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with the selected surfactant at concentrations above and below its CMC.
-
Determine Solubility: Add an excess of this compound to each surfactant solution.
-
Equilibrate: Agitate the mixtures for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analyze: Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its solubility in water.[12][13]
Table 3: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Cavity Size | Notes |
| α-Cyclodextrin | Small | Suitable for smaller guest molecules.[12] |
| β-Cyclodextrin | Medium | Widely used, but has lower aqueous solubility.[12] |
| γ-Cyclodextrin | Large | Accommodates larger guest molecules.[12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Medium | Modified to have much higher aqueous solubility than native β-cyclodextrin.[12] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Medium | A modified cyclodextrin with high water solubility and a favorable safety profile.[12] |
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Based on the predicted size of the cyanophenyl group of your compound, select an appropriate cyclodextrin. HP-β-CD and SBE-β-CD are excellent starting points due to their high water solubility.
-
Prepare Aqueous Cyclodextrin Solutions: Create a range of concentrations of the chosen cyclodextrin in your aqueous buffer.
-
Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Agitate the samples until equilibrium is reached, then centrifuge and measure the supernatant concentration. A linear increase in drug solubility with increasing cyclodextrin concentration is indicative of a 1:1 complex formation.
Solid Dispersion Technology
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[14] This can enhance dissolution by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state, which has higher solubility than the crystalline form.[7][15]
Table 4: Common Carriers for Solid Dispersions
| Carrier | Type | Preparation Methods |
| Polyethylene Glycols (PEGs) | Polymer | Melting, Solvent Evaporation[14] |
| Polyvinylpyrrolidone (PVP) | Polymer | Solvent Evaporation, Spray Drying[14] |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer | Hot-Melt Extrusion, Spray Drying |
| Urea | Small Molecule | Melting[14] |
Experimental Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)
-
Select a Carrier: Choose a hydrophilic carrier from Table 4.
-
Dissolve Components: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the Solvent: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.
-
Dry and Pulverize: Further dry the solid dispersion under vacuum to remove any residual solvent. Grind the resulting solid into a fine powder.
-
Evaluate Dissolution: Compare the dissolution rate of the solid dispersion powder to that of the pure compound in your aqueous buffer. An increased dissolution rate indicates successful solubility enhancement.
Mechanism of Solubility Enhancement
Caption: Mechanisms of advanced solubility methods.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. scispace.com [scispace.com]
- 10. jocpr.com [jocpr.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. scienceasia.org [scienceasia.org]
- 13. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-Amino-1-(2-cyanophenyl)thiourea
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Amino-1-(2-cyanophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: While a specific solvent for this compound is not definitively established in publicly available literature, ethanol and acetone are common choices for recrystallizing thiourea derivatives.[1][2] It is advisable to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What are the key parameters to control during the crystallization process?
A2: The key parameters to control are the choice of solvent, the dissolution temperature, the cooling rate, and the final filtration and drying steps.[3] Proper control of these factors will influence crystal size, purity, and overall yield.
Q3: How can I improve the purity of my crystallized product?
A3: To improve purity, ensure the compound is fully dissolved at the higher temperature to free trapped impurities. A slow cooling process is crucial as it allows for the selective crystallization of the desired compound, leaving impurities in the mother liquor.[3] Washing the collected crystals with a small amount of cold, fresh solvent can also help remove residual impurities.
Q4: What should I do if my compound is insoluble in common recrystallization solvents?
A4: If the compound is insoluble in single solvents, a mixed-solvent system (two-solvent recrystallization) may be effective.[4] In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to increase the concentration of the compound. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Place the solution in an ice bath to further reduce solubility.[4] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. |
| The crystals are very fine and difficult to filter. | The solution cooled too rapidly, leading to rapid nucleation. | - Re-dissolve the crystals by heating the solution and allow it to cool more slowly. - Insulate the flask to slow down the cooling process. |
| The yield is very low. | The compound is too soluble in the chosen solvent even at low temperatures, or not enough time was allowed for crystallization. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Allow the solution to stand for a longer period in an ice bath before filtration.[4] |
| The crystallized product is discolored. | Impurities are present in the starting material or were introduced during the process. | - Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. - Consider a preliminary purification step such as washing with an appropriate solvent before recrystallization.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal conditions may vary depending on the purity of the starting material.
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, acetone, or a mixture) and observe the solubility at room temperature and upon heating in a water bath.[4] The ideal solvent should dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the compound just dissolves. Use the minimal amount of hot solvent necessary to achieve a clear solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[4]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Quantitative Data
The following table provides illustrative data on the effect of different solvents on the recrystallization of a hypothetical thiourea derivative.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Recovery Yield (%) | Purity (%) |
| Ethanol | 1.5 | 15.2 | 85 | 99.5 |
| Acetone | 2.0 | 25.0 | 90 | 98.0 |
| Water | 0.1 | 0.5 | 40 | 99.0 |
| Toluene | 0.2 | 3.0 | 92 | 97.5 |
Note: This data is for illustrative purposes and may not be representative of this compound.
Visualizations
Caption: Troubleshooting workflow for the crystallization process.
Caption: Logical relationships in selecting a suitable solvent system.
References
optimizing reaction conditions for N-acylation of thioureas
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize N-acylation reactions of thioureas.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of thioureas?
The most common method for N-acylation of thioureas involves the reaction of an amine with an acyl isothiocyanate that is generated in situ.[1] The process begins with the reaction of an acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), to form the acyl isothiocyanate intermediate.[1][2] Subsequently, a primary or secondary amine is added, which acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the N-acyl thiourea product.[3][4]
Q2: How do I choose the appropriate starting materials?
-
Acylating Agent: Acyl chlorides are frequently used as the starting material to generate the acyl isothiocyanate.[5][6]
-
Thiocyanate Source: Ammonium thiocyanate and potassium thiocyanate are common choices.[2][3]
-
Amine: A wide range of primary and secondary amines can be used. However, the nucleophilicity of the amine is a critical factor. Poorly nucleophilic amines, such as p-nitroaniline, may result in low to no product formation.[7]
-
Solvent: Anhydrous acetone is a widely used solvent for this reaction as it effectively dissolves the reactants and facilitates the formation of the isothiocyanate intermediate.[3][6] Other solvents like acetonitrile, THF, and DMF have also been successfully employed.[8]
Q3: What are the potential side products or impurities I might encounter?
Potential impurities can include unreacted starting materials, isomeric byproducts, and products from the oxidation of the thiourea moiety.[8][9] In some cases, particularly with unsymmetrical thioureas, issues with regioselectivity can arise, leading to a mixture of acylated products.[8] The reaction of the acyl chloride with protic solvents (like ethanol or water if not anhydrous) can also occur, reducing the yield of the desired isothiocyanate.[10]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free synthesis of N-acyl thioureas has been successfully demonstrated.[11] This approach, often combined with phase-transfer catalysis, offers advantages such as high efficiency, easier product separation, and alignment with green chemistry principles.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acylation of thioureas.
Problem 1: Low or No Product Yield
Possible Causes:
-
Poorly Reactive Amine: The amine substrate may be a weak nucleophile (e.g., anilines with strong electron-withdrawing groups).[7]
-
Decomposition of Acyl Isothiocyanate: The intermediate may be unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.
-
Heterogeneous Reaction Mixture: Poor mixing or solubility of reactants can hinder the reaction rate.
Solutions:
-
Increase Reaction Temperature: Gently refluxing the reaction mixture can often improve yields.[3] However, be aware that temperature is a critical factor and excessive heat can lead to degradation.[8]
-
Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Use a Catalyst: Employing a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can significantly improve yields, especially in heterogeneous systems.[3] One study reported an increase in yield from 41% to 76% after adding TBAB.[3]
-
Change the Solvent: If solubility is an issue, consider using alternative solvents like a THF/DMF mixture.[8]
-
Activate the Amine: For weakly nucleophilic amines, consider using a stronger base to deprotonate the amine, although this may introduce other side reactions.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause:
-
Unsymmetrical Thiourea: When using an unsymmetrical 1,3-disubstituted thiourea, acylation can occur on either nitrogen atom.
Solution:
-
Control by pKa: The acylation is often regioselective and tends to occur on the nitrogen atom of the amine with the lower pKa.[8] Understanding the electronic properties of your thiourea substituents can help predict the major product.
-
Utilize Metal Salts: Certain lead (II) salts have been shown to promote regioselective N-acylation.[8]
Problem 3: Product Fails to Precipitate or Crystallize
Possible Causes:
-
Product is Soluble in the Final Mixture: The product may be soluble in the water/solvent mixture used for precipitation.
-
Formation of an Oil: The product may be an oil rather than a solid at the precipitation temperature.
Solutions:
-
Modify Precipitation Technique: Pouring the reaction mixture into a larger volume of ice-cold water can enhance precipitation.[6]
-
Extraction: If the product does not precipitate, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Scratching: Gently scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes induce crystallization.
-
Purification via Chromatography: If all else fails, purify the product using column chromatography on silica gel.
Process Diagrams
Caption: General experimental workflow for N-acylation of thioureas.
Caption: Troubleshooting flowchart for N-acylation of thiourea reactions.
Summary of Reaction Conditions
The table below summarizes various conditions and catalysts used for the N-acylation of thioureas, providing a comparative overview for reaction optimization.
| Catalyst / Additive | Acylating Source | Base | Solvent | Temp. (°C) | Time | Yield / Conversion | Reference(s) |
| None | 2-((4-MeOPhO)Me)benzoyl chloride | None | Acetone (anhydrous) | Reflux | 3 h | 41% | [3] |
| TBAB (3%) | 2-((4-MeOPhO)Me)benzoyl chloride | None | Acetone (anhydrous) | Reflux | 1.25 h | 76% | [3] |
| Pb(NO₃)₂ | Acetic Acid | Triethylamine | Acetonitrile | 80 | 1 h | Complete Conversion | [8] |
| None | Benzoyl Chloride | None | Solvent-free | Room Temp. | 5 h | 98% | [11] |
| CuSO₄·5H₂O (for subsequent cyclization) | 2-Naphthoyl Chloride | Et₃N | Acetonitrile | Room Temp. | 30 min | High Yield | [2][10] |
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl Thioureas[6]
-
Reactant Preparation: In a round-bottom flask, add the acyl chloride (1.0 eq.) and sodium thiocyanate (NaSCN, 1.0 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask and stir the mixture at room temperature. The solution will typically turn milky white.
-
Amine Addition: In a separate container, dissolve the desired amine (1.0 eq.) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring reaction mixture, which should turn yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting materials are consumed.
-
Product Isolation: Pour the reaction mixture into a beaker containing approximately 10 volumes of an ice-water mixture.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, recrystallize the crude product from a suitable solvent such as isopropanol or an acetonitrile/water mixture.[3][6]
Protocol 2: Optimized Synthesis Using a Phase-Transfer Catalyst[3]
-
Reactant Preparation: Place ammonium thiocyanate (NH₄SCN, 1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst and Solvent Addition: Add anhydrous acetone, followed by the acyl chloride (1.0 eq.) dissolved in anhydrous acetone, and a catalytic amount of tetra-n-butylammonium bromide (TBAB) (e.g., 0.1 mL of a 3% solution in acetone).
-
Isothiocyanate Formation: Heat the reaction mixture to reflux for approximately 30 minutes.
-
Amine Addition: Cool the mixture to room temperature and add the amine (1.0 eq.) dissolved in acetone.
-
N-Acylation Reaction: Heat the mixture again and reflux for the required time (monitor by TLC, ~45-90 minutes).
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water. Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure N-acyl thiourea.[3]
References
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N′-substituted N-acyl- and N-imidoyl-thioureas: preparation and conversion of N′,N′-disubstituted compounds into 2-(N,N-disubstituted amino)thiazol-5-yl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
how to prevent degradation of 3-Amino-1-(2-cyanophenyl)thiourea during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-1-(2-cyanophenyl)thiourea to prevent its degradation. The information is compiled from general knowledge of related chemical structures, including thiourea derivatives and aromatic amines.
Troubleshooting Guide: Common Issues During Storage
Users may encounter several issues during the storage of this compound. This guide provides potential causes and solutions to these common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation of the aromatic amine or thiourea functional groups due to exposure to air and/or light. | Store the compound in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed, amber glass vial. Minimize exposure to light. |
| Compound Appears Clumpy or Oily | Absorption of moisture from the atmosphere (hygroscopic nature of amines). This can potentially lead to hydrolysis of the nitrile group over time. | Store the compound in a desiccator or a dry box. Ensure the container is sealed tightly. If clumping occurs, the compound may need to be dried under vacuum. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage, leading to lower purity and the presence of impurities that may interfere with experiments. | Re-evaluate storage conditions. It is advisable to perform purity analysis (e.g., HPLC, NMR) on a stored batch before use if degradation is suspected. |
| Poor Solubility in Aprotic Solvents | Potential formation of insoluble degradation products (e.g., polymers from oxidation). | If the compound was previously soluble and now shows poor solubility, this is a strong indicator of degradation. It is recommended to use a fresh batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a controlled room temperature of 15–25°C.[1] The container should be opaque or stored in the dark to prevent photodegradation. To mitigate moisture absorption, storage in a desiccator is advised.[1][2]
Q2: How should I store solutions of this compound?
A2: Solutions of thiourea derivatives are often prepared in solvents like DMSO for biological assays.[3] For short-term storage, these solutions should be kept at low temperatures, such as -20°C or -80°C, in tightly capped vials to minimize solvent evaporation and exposure to atmospheric moisture.[3] It is recommended to prepare fresh solutions for sensitive experiments or to use them within a short timeframe.
Q3: What are the primary degradation pathways for this compound?
Q4: I've noticed a change in the color of my compound. Can I still use it?
Q5: Are there any incompatible materials I should avoid for storage?
A5: Avoid storing this compound in containers that are not airtight. Strong oxidizing agents should not be stored in the same vicinity. For solutions, ensure the solvent is dry and of high purity.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the solid compound into several clear and amber glass vials.
-
Condition Setup:
-
Condition A (Control): Store vials in a desiccator at 2-8°C under an inert atmosphere.
-
Condition B (Elevated Temperature): Store amber vials in an oven at 40°C.
-
Condition C (High Humidity): Store amber vials in a humidity chamber at 25°C and 75% relative humidity.
-
Condition D (Light Exposure): Store clear vials at room temperature with exposure to ambient laboratory light.
-
-
Time Points: Analyze samples at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, visually inspect the samples for any physical changes. Analyze the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the purity of the samples from each condition to the control. A significant decrease in purity indicates degradation under those specific conditions.
Protocol 2: Purity Assessment by HPLC
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a solution of the stored compound at the same concentration as the stock solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard solutions to establish a calibration curve. Inject the sample solution and determine the peak area of the main compound and any degradation products. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for storage-related issues.
References
common side reactions in the synthesis of cyanophenylthioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyanophenylthioureas.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-cyanophenyl-N'-substituted thioureas?
A1: The most common method for synthesizing N-cyanophenyl-N'-substituted thioureas involves the reaction of a cyanophenyl isothiocyanate with a primary or secondary amine. Alternatively, a cyanophenyl amine can be reacted with a substituted isothiocyanate. The reaction is typically a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Q2: What are the most common side reactions observed during the synthesis of cyanophenylthioureas?
A2: The two most prevalent side reactions are the desulfurization of the thiourea product to form a carbodiimide and the hydrolysis of the nitrile (cyano) group. The stability of the thiourea and the reaction conditions play a crucial role in the prevalence of these side reactions.
Q3: How does the electron-withdrawing nature of the cyanophenyl group affect the reaction?
A3: The cyanophenyl group is strongly electron-withdrawing. This can influence the nucleophilicity of the cyanophenylamine starting material, potentially slowing down the reaction with an isothiocyanate. Conversely, it can increase the electrophilicity of a cyanophenyl isothiocyanate. Some studies suggest that electron-withdrawing groups on the aryl rings of thioureas can enhance their biological activity.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cyanophenylthioureas.
| Issue / Observation | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low or No Product Formation | 1. Low reactivity of starting materials: The electron-withdrawing cyano group can decrease the nucleophilicity of the aminobenzonitrile. 2. Poor quality of reagents: Isothiocyanates can degrade over time, especially if exposed to moisture. Solvents may not be sufficiently anhydrous. 3. Inadequate reaction temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Increase reaction temperature: Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition. 2. Use a catalyst: A mild base can be used to deprotonate the amine, increasing its nucleophilicity. However, care must be taken as strong bases can promote side reactions. 3. Check reagent purity: Use freshly opened or purified reagents. Ensure solvents are dry. |
| Presence of an Impurity with a Higher Rf Value than the Product | 1. Formation of Carbodiimide: Desulfurization of the thiourea product can lead to the formation of a less polar carbodiimide. This can be promoted by certain reagents or high temperatures. | 1. Use milder reaction conditions: Avoid excessive heating. 2. Purification: Carbodiimides can often be separated from the thiourea product by column chromatography. |
| Presence of an Impurity with a Lower Rf Value than the Product | 1. Hydrolysis of the Cyano Group: If the reaction is performed under acidic or basic conditions, or if there is water present, the cyano group can hydrolyze to a more polar amide or carboxylic acid.[3] | 1. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: Avoid strongly acidic or basic conditions if possible. If a base is necessary, use a non-nucleophilic organic base. 3. Purification: The more polar hydrolyzed products can be removed by column chromatography or recrystallization. |
| Formation of a Symmetrical Thiourea Byproduct | 1. Reaction of Isothiocyanate with Itself: In some synthetic routes to isothiocyanates, unreacted amine can lead to the formation of a symmetrical thiourea. | 1. Purify the isothiocyanate: Ensure the isothiocyanate starting material is pure before reacting it with the cyanophenylamine. |
Experimental Protocols
Synthesis of N-benzoyl-N′-(4′-cyanophenyl)thiourea
This protocol is adapted from a published procedure and provides a general method for the synthesis of an N-acyl-N'-cyanophenylthiourea.[4]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
4-Cyanoaniline (4-aminobenzonitrile)
-
Acetone (anhydrous)
Procedure:
-
A solution of benzoyl chloride (10 mmol) and potassium thiocyanate (10 mmol) in acetone (20 mL) is refluxed with stirring for 30 minutes to form the benzoyl isothiocyanate in situ.[4]
-
After cooling to ambient temperature, a solution of 4-cyanoaniline (10 mmol) in acetone (20 mL) is added dropwise to the aroyl isothiocyanate solution over approximately 15 minutes.[4]
-
The resulting solution is then refluxed for 2.5 to 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, the reaction mixture is cooled and poured into an ice-water mixture to precipitate the product.[4]
-
The precipitate is filtered, washed with distilled water, and dried under vacuum.[4]
-
The crude product can be further purified by recrystallization.[4]
Quantitative Data Summary (Example from Literature)
| Compound | Starting Materials | Reaction Time (h) | Yield (%) |
| N-benzoyl-N′-(4′-cyanophenyl)thiourea | Benzoyl chloride, KSCN, 4-cyanoaniline | 2.5 | High |
| N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | 4-Nitrobenzoyl chloride, KSCN, 4-cyanoaniline | 3.0 | High |
| Table adapted from the synthesis described in Molecules 2022, 27(3), 679.[4] |
Visualizations
Logical Workflow for Troubleshooting Cyanophenylthiourea Synthesis
Caption: Troubleshooting workflow for cyanophenylthiourea synthesis.
Potential Signaling Pathways Modulated by Thiourea Derivatives
Caption: Inhibition of RAS-RAF-MAPK and JNK signaling pathways.
References
Technical Support Center: Purification of 3-Amino-1-(2-cyanophenyl)thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Amino-1-(2-cyanophenyl)thiourea. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Crude product does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the highly polar thiourea derivative. | - Try a more polar solvent such as ethanol, isopropanol, or acetone. - Use a solvent mixture, for example, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a primary solvent like ethanol. |
| Recrystallization: Product "oils out" instead of forming crystals upon cooling. | - The cooling process is too rapid. - The solvent is too non-polar, causing the product to precipitate as a liquid at a temperature above its melting point in that solvent. - The presence of significant impurities lowers the melting point of the mixture. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a more polar solvent or a solvent mixture. - Attempt to purify the crude product by column chromatography first to remove major impurities. |
| Recrystallization: No crystals form, even after extended cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent, even at low temperatures. | - Reduce the volume of the solvent by evaporation and allow it to cool again. - If the solution is in a polar solvent, try adding a less polar anti-solvent (e.g., hexane to an ethyl acetate solution) dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Column Chromatography: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent (e.g., 100% ethyl acetate). | The eluent is not polar enough for this highly polar compound. | - Add a small percentage of methanol to the ethyl acetate (e.g., 1-10%). - For very polar compounds, a solvent system containing a small amount of ammonia in methanol (e.g., 1-5% of a 10% NH4OH in methanol solution) mixed with dichloromethane can be effective.[1] |
| Column Chromatography: Poor separation of the desired product from impurities. | - The chosen solvent system has a polarity that is too high or too low. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. - Try a solvent gradient during elution, starting with a less polar system and gradually increasing the polarity.[1] - Ensure the silica gel is packed uniformly and the sample is loaded in a concentrated band. |
| General: The purified product still shows impurities by TLC or other analytical methods. | A single purification technique may not be sufficient to remove all impurities. | - Combine purification methods. For example, perform column chromatography followed by recrystallization of the fractions containing the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: While specific impurities depend on the synthetic route, common byproducts in thiourea synthesis can include unreacted starting materials (2-aminobenzonitrile and the amine source for the "3-amino" group), and side products from the reaction of the isothiocyanate precursor.
Q2: Which solvents are best for the recrystallization of this compound?
A2: For polar thiourea derivatives, polar solvents are generally a good starting point. You may need to screen several solvents to find the optimal one.[2] Common choices for arylthioureas include ethanol, acetone, or mixtures such as hexane/ethyl acetate or hexane/acetone.[2][3]
Q3: How can I monitor the progress of my column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is the most common method to monitor the separation.[4] Fractions should be collected and spotted on a TLC plate to identify which ones contain the pure product.
Q4: My compound appears to be unstable on silica gel. What are my options?
A4: If your compound degrades on silica gel, you can try using a less acidic stationary phase like alumina or deactivated silica gel.[1] Alternatively, reverse-phase chromatography could be an option.
Q5: What is a typical melting point for pure this compound?
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5][6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation of the desired product from impurities, with an Rf value of approximately 0.2-0.3 for the product.[4] A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Interpreting Complex NMR Spectra of 3-Amino-1-(2-cyanophenyl)thiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-Amino-1-(2-cyanophenyl)thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shift ranges for the protons in this compound?
A1: While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides estimated ranges based on typical values for similar compounds. The cyanophenyl group and the amino group will influence the precise positions of the aromatic protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| NH (Thiourea) | 9.0 - 10.5 | Singlet (broad) | May be broad and exchangeable with D2O. Its position is highly dependent on solvent and concentration. |
| NH2 (Amino) | 4.5 - 6.0 | Singlet (broad) | Also exchangeable with D2O and can be broad.[1][2] |
| Aromatic CH | 6.5 - 8.0 | Multiplet | The four protons on the cyanophenyl ring will likely appear as a complex multiplet due to their differing electronic environments.[3][4] |
| NH (Thiourea, adjacent to cyanophenyl) | 8.5 - 9.5 | Singlet (broad) | This second NH proton will also be broad and its chemical shift is influenced by the electron-withdrawing cyano group. |
Q2: What is the expected 13C NMR chemical shift for the thiourea carbonyl (C=S) carbon?
A2: The thiocarbonyl carbon (C=S) typically resonates in the range of 180 - 185 ppm.[5] This is a key signal for identifying the thiourea moiety in the 13C NMR spectrum.
Q3: Why are the NH proton signals in my 1H NMR spectrum very broad or not visible at all?
A3: The protons on nitrogen atoms (NH and NH2) are "exchangeable protons."[6] They can undergo chemical exchange with trace amounts of acidic protons (like water) in the NMR solvent. This exchange process can lead to significant broadening of the signal, or in some cases, the signal may become so broad that it is indistinguishable from the baseline.[6][7]
Q4: How can I confirm the presence of NH and NH2 protons?
A4: A simple method to confirm the presence of exchangeable protons is a D2O shake.[8] After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it gently, and re-acquire the spectrum. The signals corresponding to the NH and NH2 protons will disappear or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in 1H NMR.[8]
Q5: The aromatic region of my 1H NMR spectrum is very complex and the signals are overlapping. How can I interpret it?
A5: Overlapping signals in the aromatic region are common for substituted benzene rings.[4][8] To resolve this, you can:
-
Use a higher field NMR spectrometer: This will increase the dispersion of the signals.
-
Try a different deuterated solvent: Changing the solvent can sometimes alter the chemical shifts of the protons enough to resolve the overlap.[8]
-
Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the aromatic signals.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides step-by-step solutions.
Problem 1: Poorly resolved or overlapping signals in the 1H NMR spectrum.
-
Symptom: Multiple proton signals in the aromatic region merge into a broad, uninterpretable multiplet.
-
Possible Cause: Insufficient magnetic field strength or solvent effects.
-
Solution Workflow:
Caption: Workflow for resolving overlapping NMR signals.
Problem 2: The integration of NH or NH2 protons is lower than expected.
-
Symptom: The integral value for a signal assigned to an NH or NH2 group is less than the expected number of protons.
-
Possible Cause: Signal broadening can sometimes lead to inaccurate integration by the NMR processing software.[6]
-
Solution:
-
Manual Integration: Manually re-integrate the broad signal, ensuring the integration window encompasses the entire peak, including the broad base.
-
Use aprotic polar solvents: Solvents like DMSO-d6 can sometimes sharpen NH signals by reducing the rate of proton exchange compared to protic solvents.[1]
-
Low Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper signals that integrate more accurately.
-
Problem 3: Difficulty in assigning carbon signals, especially in the aromatic region.
-
Symptom: Ambiguity in assigning specific 13C signals to the correct carbon atoms in the cyanophenyl ring.
-
Possible Cause: The chemical shifts of the aromatic carbons can be very close to each other.
-
Solution: 2D Heteronuclear NMR
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is extremely useful for assigning the protonated carbons in the aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons, such as the carbon of the cyano group and the carbon attached to the thiourea nitrogen, by looking at their correlations with nearby protons.
-
Experimental Protocols
Standard 1H and 13C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.
D2O Exchange Experiment
-
Acquire a standard 1H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Cap the tube and gently invert it several times to ensure mixing.
-
Re-insert the tube into the spectrometer and acquire another 1H NMR spectrum.
-
Compare the two spectra to identify the signals that have disappeared or diminished.
2D NMR (HSQC and HMBC) Acquisition
These experiments are typically run using standard pulse programs available on modern NMR spectrometers.
-
Prepare a relatively concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
Acquire a standard 1H NMR spectrum to determine the spectral width.
-
Set up the HSQC and HMBC experiments using the manufacturer's recommended parameters. Key parameters to consider are the spectral widths in both the proton and carbon dimensions and the number of scans.
-
Process the 2D data using the appropriate software to generate the correlation plots.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Enhancing the In Vivo Stability of 3-Amino-1-(2-cyanophenyl)thiourea and Related Thiourea Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Amino-1-(2-cyanophenyl)thiourea and other thiourea-containing compounds in in vivo experiments. The following information is curated to address common challenges related to compound stability and formulation.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Formulation or Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility. Thiourea derivatives can have low water solubility.[1] | 1. Optimize Formulation: Develop a formulation with solubilizing agents. Common choices include cyclodextrins, polysorbate 80 (Tween 80), or polyethylene glycol (PEG).[2] 2. pH Adjustment: Assess the pH-solubility profile of your compound. Adjusting the pH of the vehicle may enhance solubility. However, be cautious of extreme pH values that can cause degradation.[3] 3. Nonaqueous Solutions: Consider nonaqueous formulations for administration, ensuring the vehicle is safe for in vivo use.[2] | A clear, stable solution that does not precipitate upon dilution in physiological fluids. Improved dose proportionality and higher plasma concentrations.[2] |
| Change in pH from vehicle to physiological pH. | 1. Precipitation-Resistant Formulations: Utilize polymers or surfactants in your formulation that can maintain the compound in a supersaturated state upon dilution.[4][5] 2. In Vitro Dilution Test: Before in vivo administration, perform an in vitro test by diluting the formulation in physiological buffer (e.g., PBS pH 7.4) to check for precipitation. | The formulation remains clear or forms a fine, stable dispersion upon dilution, preventing precipitation in the bloodstream or at the injection site. |
Issue 2: Inconsistent or Low In Vivo Efficacy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation: The thiourea moiety can be susceptible to oxidation or hydrolysis under physiological conditions. The cyano group may also be subject to enzymatic degradation. | 1. Add Antioxidants: Include antioxidants like ascorbic acid or EDTA in the formulation to prevent oxidative degradation.[3] 2. Control Temperature: Lowering the temperature is a common method for stabilizing small molecules in biological samples.[3] Prepare formulations fresh and store them at low temperatures (2-8°C) and protected from light. 3. Ex Vivo Stability Assessment: Conduct an ex vivo experiment by incubating the compound in plasma or blood from the test animal species to determine its stability and identify major degradation products. | Increased compound stability in the formulation and in biological matrices, leading to more consistent in vivo exposure and efficacy. |
| Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. | 1. Formulation Enhancement: Utilize bioavailability-enhancing excipients in your formulation, such as permeation enhancers or efflux pump inhibitors (use with caution and appropriate justification).[4][5] 2. Route of Administration: Consider alternative routes of administration that may offer better bioavailability. | Improved plasma concentration of the parent compound and enhanced therapeutic effect. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a thiourea-containing compound like this compound in vivo?
A1: While specific data for this compound is limited, thiourea derivatives can undergo several degradation reactions in a biological system. The primary concern is the oxidation of the sulfur atom in the thiourea group, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or disulfide-linked dimers. The amino group can also be a site for metabolic reactions. Additionally, the cyano group could potentially be metabolized. It is crucial to perform ex vivo plasma stability studies to identify the specific degradation products for your compound.
Q2: How can I prepare a stable formulation for my in vivo experiments?
A2: A multi-step approach is recommended. Start by determining the solubility of your compound in various pharmaceutically acceptable solvents and co-solvents. Based on this, you can develop a formulation. A common starting point for a poorly soluble compound is a vehicle containing a mixture of a solubilizing agent (e.g., PEG 400), a surfactant (e.g., Tween 80), and an aqueous component (e.g., saline). The final formulation should be a clear solution and should be tested for precipitation upon dilution in a physiological buffer.
Q3: What analytical methods are suitable for detecting the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method. An HPLC-MS method would be particularly powerful, as it would allow you to separate the parent compound from its degradation products and identify the mass of the degradants, providing clues to their structure.
Experimental Protocols
Protocol 1: Ex Vivo Plasma Stability Assessment
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Incubation: Spike the stock solution into fresh plasma (from the species to be used in the in vivo study) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.
-
Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.
-
Protein Precipitation: Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by HPLC-MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the half-life of the compound in plasma.
Visualizations
Caption: Experimental workflow for determining the ex vivo plasma stability of a test compound.
References
- 1. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Thiourea-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in thiourea-based compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many thiourea-based compounds exhibit poor cell permeability?
A1: The cell permeability of a compound is a balance between its lipophilicity and hydrophilicity. The thiourea functional group, with its capacity for hydrogen bonding, can increase the polarity of a molecule, potentially leading to lower lipophilicity and consequently, reduced ability to passively diffuse across the lipid bilayer of the cell membrane. Furthermore, the structural characteristics of some thiourea derivatives may not be ideal for interacting with membrane transporters that could facilitate their entry into the cell.
Q2: What are the primary methods to assess the cell permeability of my thiourea compound?
A2: The two most common in vitro methods for assessing cell permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a measure of the apparent permeability coefficient (Papp) and can also indicate the involvement of active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method for assessing passive permeability.
Q3: How can I improve the cell permeability of my lead thiourea compound?
A3: Several strategies can be employed to enhance the cell permeability of thiourea-based compounds:
-
Structural Modification: Systematically altering the chemical structure to optimize lipophilicity is a common approach. This can involve adding or modifying substituents to increase the compound's LogP value.[1]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy can be used to mask polar functional groups of a thiourea compound, thereby increasing its lipophilicity and ability to cross cell membranes.
-
Nanoparticle-based Delivery Systems: Encapsulating the thiourea compound in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion across the cell membrane.
Section 2: Troubleshooting Guides
Guide 1: Low Permeability in Caco-2 Assay
Issue: Your thiourea compound shows low apparent permeability (Papp) in the Caco-2 assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Lipophilicity (LogP too low) | Synthesize analogs with increased lipophilicity by adding non-polar functional groups. | Increased Papp value in subsequent Caco-2 assays. |
| Active Efflux by Transporters (e.g., P-glycoprotein) | Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[2] Co-administer with a known efflux pump inhibitor (e.g., verapamil for P-gp).[2] | A decrease in the efflux ratio in the presence of the inhibitor confirms the involvement of active efflux. |
| Poor Aqueous Solubility | Improve the solubility of the compound in the assay buffer by using co-solvents (e.g., up to 1% DMSO) or by formulating the compound with solubility enhancers. | More accurate and reproducible Papp values. |
| Compound Instability in Assay Medium | Assess the stability of your compound in the assay buffer over the time course of the experiment using LC-MS. | If instability is observed, consider modifying the assay conditions (e.g., shorter incubation time) or the compound structure. |
| Low Compound Recovery | Low recovery can be due to non-specific binding to the assay plates or metabolism by the Caco-2 cells.[3] Pre-treating collection plates with an organic solvent or adding bovine serum albumin (BSA) to the basolateral compartment can reduce non-specific binding.[4][5] | Improved compound recovery and more reliable permeability data. |
Guide 2: Interpreting Discrepancies between PAMPA and Caco-2 Assays
Issue: You observe conflicting permeability results for your thiourea compound between the PAMPA and Caco-2 assays.
| Scenario | Interpretation | Next Steps |
| High PAMPA permeability, Low Caco-2 permeability | This suggests that the compound has good passive diffusion potential but may be a substrate for active efflux transporters in the Caco-2 cells.[6] | Perform a bidirectional Caco-2 assay and co-administration with efflux pump inhibitors to confirm. |
| Low PAMPA permeability, High Caco-2 permeability | This indicates that the compound has poor passive permeability but may be a substrate for active uptake transporters present in Caco-2 cells. | Investigate potential uptake transporters and consider strategies to enhance passive diffusion if uptake is not the desired mechanism of entry. |
| Low permeability in both assays | The compound likely has inherently poor passive diffusion and is not a substrate for major uptake transporters. | Focus on strategies to improve passive permeability, such as increasing lipophilicity or employing prodrug or nanoparticle approaches. |
Section 3: Data Presentation
Table 1: General Relationship between Lipophilicity (LogP) and Permeability
This table provides a generalized overview of how changes in the octanol-water partition coefficient (LogP) can influence the permeability of a compound. The optimal LogP for good permeability is typically in the range of 1-3.
| LogP Range | Permeability Classification | Rationale |
| < 0 | Poor | Too hydrophilic; unable to efficiently partition into the lipid membrane. |
| 0 - 3 | Moderate to Good | Optimal balance between aqueous solubility and lipid membrane partitioning. |
| > 3 | Variable to Poor | May have high membrane partitioning but poor aqueous solubility, leading to low effective concentration at the membrane surface. Can also lead to non-specific binding. |
Table 2: Apparent Permeability (Papp) Classification in Caco-2 Assays
The apparent permeability coefficient (Papp) obtained from Caco-2 assays is a key indicator of a compound's potential for in vivo absorption.
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1.0 | Low | Poor |
| 1.0 - 10.0 | Moderate | Moderate |
| > 10.0 | High | Good |
Note: These are general classification schemes, and the exact values can vary between laboratories.
Section 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay (Abbreviated)
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) indicates a tight monolayer. The permeability of a paracellular marker like Lucifer yellow can also be assessed.[2]
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test thiourea compound (typically at a concentration of 1-10 µM) to the apical (donor) compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
For bidirectional assays, also perform the experiment by adding the compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup:
-
Fill the wells of an acceptor plate with buffer.
-
Add the test thiourea compound solution to the donor plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments at the end of the incubation period.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to addressing the cell permeability of thiourea-based compounds.
Caption: Experimental workflow for permeability assessment and optimization of thiourea compounds.
Caption: Prodrug strategy to enhance cell permeability of thiourea-based compounds.
Caption: Nanoparticle-mediated delivery of thiourea compounds to improve cellular uptake.
Caption: Inhibition of the EGFR signaling pathway by a thiourea-based compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiourea-based compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
Validation & Comparative
A Comparative Analysis of Thiourea-Based Corrosion Inhibitors and Other Common Alternatives
In the ongoing effort to mitigate the costly and detrimental effects of metallic corrosion, researchers are continually exploring novel and effective inhibitory compounds. Among these, thiourea derivatives have garnered significant attention due to their inherent molecular features that lend themselves to strong adsorption on metal surfaces, thereby impeding the corrosion process. This guide provides a comparative overview of the efficacy of thiourea-based compounds, with a conceptual focus on 3-Amino-1-(2-cyanophenyl)thiourea, alongside other widely used corrosion inhibitors.
Data Presentation: A Comparative Look at Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various thiourea derivatives and other common inhibitors under different experimental conditions. This data is compiled from multiple studies and is intended to provide a general performance comparison.
| Inhibitor | Corrosive Medium | Metal | Inhibitor Concentration | Inhibition Efficiency (%) | Test Method |
| Thiourea Derivatives | |||||
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | Mild Steel | 90 µM | 99 | Weight Loss |
| 1-(4-(benzylselanyl)phenyl)-3-phenylthiourea | 1 M HCl | Carbon Steel | 1.0 mM | 98.54 | EIS |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | 1.0 M HCl | Carbon Steel | Not Specified | 81 | Potentiodynamic Polarization |
| Thiourea complex with an organic ligand | 0.1 M HCl | Aluminium | 1.00 M | >90 (inferred) | Weight Loss |
| Other Common Inhibitors | |||||
| Benzotriazole (BTA) | 1 N Citric Acid | Mild Steel | 800 mg/L | 90 | EIS |
| Benzotriazole (BTA) | 0.5 M HCl | Aluminium | 1.8 x 10⁻⁴ M | >90 (inferred) | Potentiodynamic Polarization, EIS |
| Tolyltriazole (TTA) | 0.5 M HCl | Mild Steel | 0.07 M | 91 | Electrochemical Methods |
| Chromates | 1.0 M Monochloroacetic acid | Tin Coated Steel | Not Specified | Good | Weight Loss, Polarization |
| Phosphates | 0.1 M NaCl | Zinc | Not Specified | Lower than Chromates | EIS |
Experimental Protocols: Methodologies for Efficacy Evaluation
The data presented above is primarily derived from three key experimental techniques: Weight Loss Measurement, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS). Detailed, generalized protocols for these methods are provided below.
Weight Loss Measurement
This is a straightforward and widely used method to determine the average corrosion rate.
Procedure:
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with progressively finer grades of abrasive paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.
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Immersion: The weighed coupons are suspended in the corrosive medium, both with and without the inhibitor at various concentrations, for a predetermined period (e.g., 24 to 168 hours) at a constant temperature.[1]
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Cleaning: After the immersion period, the coupons are retrieved, and the corrosion products are removed by cleaning with a specific solution (e.g., a solution containing nitric acid), followed by rinsing with distilled water and acetone.[2]
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
Corrosion Rate (CR): CR = (K * W) / (A * T * D)
-
Where: K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Where: CR_uninhibited is the corrosion rate without the inhibitor and CR_inhibited is the corrosion rate with the inhibitor.
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current and potential.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The metal specimen is prepared similarly to the weight loss method.
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a specific time to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 0.6 V/h).[3]
-
Data Acquisition: The current response to the applied potential is recorded.
-
Analysis: The resulting Tafel plot (log of current density vs. potential) is extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Where: icorr_uninhibited is the corrosion current density without the inhibitor and icorr_inhibited is the corrosion current density with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP method is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[4]
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct). A higher Rct value indicates a more corrosion-resistant system. The inhibition efficiency is calculated as:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Where: Rct_uninhibited is the charge transfer resistance without the inhibitor and Rct_inhibited is the charge transfer resistance with the inhibitor.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of corrosion inhibitors using the primary experimental techniques discussed.
References
validation of 3-Amino-1-(2-cyanophenyl)thiourea's anticancer activity in xenograft models
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Thiourea Derivatives in Xenograft Models
The following table summarizes the in vivo efficacy of quinazoline- and thiourea-containing sorafenib analogs in a B16 melanoma xenograft model. These compounds have been evaluated for their ability to inhibit tumor growth, providing valuable insights into the potential of the thiourea scaffold in cancer therapy.
| Compound ID | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition (%) | Reference |
| 10b | C57BL/6J mice | B16 melanoma | 90 mg/kg (oral) | 49.22 | [1][2] |
| 10q | C57BL/6J mice | B16 melanoma | 90 mg/kg (oral) | 64.06 | [1][2] |
| 10m | C57BL/6J mice | B16 melanoma | 90 mg/kg (oral) | 20.31 | [1] |
| Sorafenib | C57BL/6J mice | B16 melanoma | 90 mg/kg (oral) | 31.25 | [1][2] |
Noteworthy Thiourea Derivatives with In Vivo Anticancer Potential
Beyond the directly comparable data, several other classes of thiourea derivatives have shown promise in preclinical settings:
-
N-substituted Thiourea Derivatives as EGFR Inhibitors: A novel class of protein tyrosine kinase inhibitors featuring the N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework has demonstrated potent in vitro cytotoxicity against human lung carcinoma cell lines.[3] The mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis.[3] While detailed in vivo quantitative data from xenograft models is not extensively published, the potent in vitro activity suggests a strong rationale for further investigation in animal models.
-
Biphenylurea/Thiourea Derivatives as VEGFR-2 Inhibitors: A series of biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs have been designed as novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4] These compounds have shown significant anti-angiogenic properties in vitro.[4] The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, and the promising in vitro results of these thiourea derivatives make them strong candidates for in vivo validation in xenograft models.
Experimental Protocols
The following section details a generalized methodology for assessing the anticancer activity of a test compound, such as a thiourea derivative, in a xenograft model, based on common practices and information from the cited literature.[1][5][6][7][8][9]
Cell Culture and Animal Models
-
Cell Line Maintenance: The selected human or murine cancer cell line (e.g., B16 melanoma) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged regularly to ensure exponential growth.[9]
-
Animal Husbandry: Immunocompromised mice (e.g., nude mice or SCID mice) or syngeneic mice (e.g., C57BL/6J for B16 melanoma) are used for tumor implantation.[1][5] The animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles, and have ad libitum access to food and water. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
Xenograft Tumor Implantation and Treatment
-
Tumor Cell Inoculation: A suspension of cancer cells (typically 1 x 10^5 to 2 x 10^6 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank or other appropriate site of the mice.[5][8]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every few days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[7]
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the animals are randomized into control and treatment groups. The test compound is administered at a predetermined dose and schedule (e.g., daily oral gavage).[1] The control group receives the vehicle used to dissolve the compound.
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, the animals are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the molecular mechanisms of action, the following diagrams have been generated using the DOT language.
Experimental workflow for in vivo xenograft studies.
Targeted EGFR and VEGFR signaling pathways.
References
- 1. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib treatment of metastatic melanoma with c-Kit aberration reduces tumor growth and promotes survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
A Comparative Analysis of 3-Amino-1-(2-cyanophenyl)thiourea and Its Structural Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological activity of 3-Amino-1-(2-cyanophenyl)thiourea and its structural analogs, with a focus on their potential as carbonic anhydrase (CA) inhibitors. Thiourea derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The introduction of a cyanophenyl moiety is often associated with enhanced biological activity, making this class of compounds particularly interesting for drug discovery and development.
Data Presentation: Comparative Biological Activity
The following table summarizes the carbonic anhydrase inhibitory activity of this compound and selected structural analogs against human carbonic anhydrase isoforms hCA I and hCA II.
| Compound | Structure | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |
| This compound | ![]() | Data Not Yet Available | Data Not Yet Available |
| 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea | ![]() | 34[1] | 56[1] |
| 2-Amino-3-cyanopyridine Derivatives | ![]() | 33[1] | >100 |
| Sulfonamide-substituted thioureas | ![]() | 0.18 ± 0.05[2] | 0.17 ± 0.05[2] |
Note: Data for this compound is not currently available in the reviewed literature. The values for its analogs are provided for comparative purposes. The synthesis of 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea was achieved by reacting furoyl isothiocyanate with 3-aminobenzonitrile in dry acetone[3].
Experimental Protocols
General Synthesis of Phenylthiourea Derivatives
Substituted phenylthiourea derivatives can be synthesized through the reaction of an appropriately substituted phenyl isothiocyanate with an amine.[4]
Materials:
-
Substituted phenyl isothiocyanate
-
Primary or secondary amine (e.g., 2-aminobenzonitrile)
-
Anhydrous solvent (e.g., acetone, ethanol, or tetrahydrofuran)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask.
-
Add an equimolar amount of the substituted phenyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, the product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.[3]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against human carbonic anhydrase (hCA) isoforms I and II can be determined using a stopped-flow spectrophotometric method.[3][5] This assay measures the enzyme's ability to catalyze the hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase I and II
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In the stopped-flow instrument, rapidly mix the CO₂-saturated water with the buffer solution containing the enzyme and the test compound at a specific concentration.
-
The uncatalyzed hydration of CO₂ is slow, while the enzyme-catalyzed reaction is rapid. The rate of the reaction is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Signaling Pathway: Carbonic Anhydrase in pH Regulation and Cancer
Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.
Experimental Workflow: Synthesis and Screening of Thiourea Analogs
Caption: Workflow for synthesis and evaluation of thiourea analogs.
References
- 1. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 3-Amino-1-(2-cyanophenyl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Amino-1-(2-cyanophenyl)thiourea and its Analytical Importance
This compound belongs to the thiourea class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and understanding its mechanism of action. This guide explores three common analytical techniques that can be adapted for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of the potential methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Separation based on polarity, followed by UV detection. | Separation by HPLC followed by mass-based detection and fragmentation for high specificity. | Measurement of light absorption by the analyte at a specific wavelength. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation pattern. | Low, susceptible to interference from other absorbing compounds. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels.[3] | Moderate, generally in the µg/mL range. |
| Quantitative Accuracy | High, with proper calibration. | Very high, considered a gold standard for quantification. | Good for pure samples, but can be affected by matrix effects. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Typical Application | Routine quality control, purity assessment, and quantification in relatively simple matrices. | Bioanalysis (plasma, tissue), metabolite identification, and trace-level quantification in complex matrices.[4][5] | Preliminary analysis, concentration estimation in pure solutions, and dissolution testing. |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound based on methods developed for similar aromatic and substituted thiourea compounds. Optimization of these methods for the specific analyte is essential.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification and purity determination of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[6] For highly polar analytes, a column designed for polar retention may be necessary.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). The organic phase composition should be optimized for optimal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound needs to be determined by scanning a standard solution with a UV-Vis spectrophotometer. Aromatic thioureas typically exhibit strong UV absorbance.[7][8]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue.[3]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method, but with MS-compatible mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers.[9]
-
Ionization Mode: ESI in positive or negative mode should be evaluated to determine the most sensitive ionization for the analyte.
-
Mass Spectrometric Detection:
-
Parent Ion (Q1): The protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the parent ion.
-
Multiple Reaction Monitoring (MRM): The transition from the parent ion to the product ion is monitored for highly selective quantification.
-
-
Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common and effective sample clean-up technique.[3]
-
Internal Standard: An isotopically labeled version of the analyte or a structurally similar compound should be used to correct for matrix effects and variations in instrument response.
UV-Visible (UV-Vis) Spectroscopy
This technique is a simple and cost-effective method for the preliminary quantification of this compound in pure solutions.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).[10]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable and reliable results. The following workflow outlines the key steps for cross-validating the HPLC and LC-MS/MS methods for the analysis of this compound.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.
Synthesis Pathway
The synthesis of N-substituted thioureas often involves the reaction of an amine with an isothiocyanate. A plausible synthetic route for this compound is outlined below, based on similar reported syntheses.[11][12]
Caption: Proposed synthesis pathway for this compound.
Conclusion
This guide provides a framework for the development and cross-validation of analytical methods for this compound. While HPLC offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, particularly for bioanalytical applications. UV-Vis spectroscopy serves as a simple tool for preliminary quantification. The successful implementation and cross-validation of these methods will ensure the generation of high-quality, reliable data for research and development activities involving this promising compound. Researchers should perform in-house validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. biorxiv.org [biorxiv.org]
- 4. series.publisso.de [series.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. hplc of thiourea - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Thiourea, (3-amino-4-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. longdom.org [longdom.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Amino-1-(2-cyanophenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Amino-1-(2-cyanophenyl)thiourea derivatives, focusing on their potential as anticancer agents. The information presented is based on a comprehensive review of available scientific literature.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The core structure of thiourea allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The this compound scaffold, in particular, has garnered interest due to its potential to interact with various biological targets implicated in cancer progression. This guide aims to summarize the key SAR findings for this class of compounds, presenting available quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a broad library of this compound derivatives is not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of related thiourea compounds with anticancer activity. The anticancer activity of thiourea derivatives is significantly influenced by the nature of the substituents on both the N1 and N3 positions of the thiourea core.
Key Observations from Related Thiourea Derivatives:
-
Aromatic Substituents: The presence of aromatic rings on the thiourea scaffold is a common feature in many active anticancer thiourea derivatives. The electronic properties and substitution patterns of these rings play a crucial role in their activity.
-
Halogen Substitution: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, on the phenyl rings of thiourea derivatives has been shown to enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with 3,4-dichloro and 4-trifluoromethylphenyl substituents have displayed high activity.[3]
-
Kinase Inhibition: Many thiourea derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] The 2-cyanophenyl group in the target scaffold may contribute to interactions with the ATP-binding site of kinases.
-
Induction of Apoptosis: Active thiourea derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer efficacy.[3]
Quantitative Data Summary
A specific, comparative dataset for a series of this compound derivatives is not available in the reviewed literature. However, to illustrate the typical data presentation for SAR studies of thiourea derivatives, the following table summarizes the cytotoxic activity (IC50 values) of some representative substituted phenylthiourea derivatives against various cancer cell lines from a study on related compounds.
| Compound ID | R1-Substituent (N1-phenyl) | R2-Substituent (N3-phenyl) | Cell Line | IC50 (µM) | Reference |
| 1 | 3-Trifluoromethyl | 4-Chlorophenyl | SW620 (Colon) | 2.5 | [3] |
| 2 | 3-Trifluoromethyl | 3,4-Dichlorophenyl | SW620 (Colon) | 1.5 | [3] |
| 3 | 3-Trifluoromethyl | 4-Bromophenyl | SW620 (Colon) | 3.1 | [3] |
| 4 | 3-Trifluoromethyl | 4-Fluorophenyl | SW620 (Colon) | 4.8 | [3] |
| 5 | 3-Trifluoromethyl | 4-Trifluoromethylphenyl | SW620 (Colon) | 2.1 | [3] |
Note: The above data is for illustrative purposes to demonstrate how SAR data is typically presented and is not for this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer thiourea derivatives.
Synthesis of this compound Derivatives (General Procedure)
A general synthetic route to this class of compounds involves the reaction of 2-aminobenzonitrile with a suitable isothiocyanate.
Materials:
-
2-aminobenzonitrile
-
Substituted isothiocyanates
-
Anhydrous solvent (e.g., acetone, acetonitrile, or THF)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A solution of 2-aminobenzonitrile (1 equivalent) in the chosen anhydrous solvent is prepared.
-
The substituted isothiocyanate (1 equivalent) is added dropwise to the solution at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a potential signaling pathway targeted by kinase-inhibiting thiourea derivatives and a typical experimental workflow for their evaluation.
Caption: Potential mechanism of action via inhibition of the RAS/RAF/MEK/ERK signaling pathway.
Caption: General experimental workflow for SAR studies of novel anticancer compounds.
Conclusion
This compound derivatives represent a scaffold with potential for the development of novel anticancer agents. While specific SAR data for this particular series is limited in the current literature, insights from related thiourea compounds suggest that strategic modifications, particularly on the phenyl rings, could lead to potent and selective anticancer compounds. Further research involving the synthesis and systematic biological evaluation of a library of these derivatives is warranted to fully elucidate their SAR and to identify lead compounds for further preclinical development. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations.
References
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of a Molecule: Correlating In Vitro Efficacy and In Vivo Activity of Thiourea Derivatives
A guide for researchers on navigating the predictive power of preclinical data for compounds akin to 3-Amino-1-(2-cyanophenyl)thiourea.
In the landscape of drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic is a meticulous process of evaluation. For researchers and drug development professionals, understanding the correlation between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) activity is paramount. This guide provides a comparative framework for assessing the activity of thiourea derivatives, with a focus on structures analogous to this compound, a compound of interest in various therapeutic areas.
While specific experimental data for this compound is not publicly available, this guide synthesizes findings from a range of structurally related thiourea derivatives to project potential activities and highlight the critical considerations for translating laboratory findings into real-world applications. Thiourea derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and enzyme inhibitory properties.[1][2]
Unveiling Potential: A Look at In Vitro Activities
In vitro assays serve as the initial screening funnel, providing crucial insights into a compound's mechanism of action and potency in a controlled environment. For thiourea derivatives, these assays typically focus on their effects on cancer cell lines and their ability to inhibit specific enzymes.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against various cancer cell lines.[3][4] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation through various mechanisms, including the disruption of signaling pathways crucial for cancer cell survival.
Table 1: Representative In Vitro Anticancer Activity of Phenylthiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-3-(pyridin-2-yl) thiourea | MCF-7 (Breast) | 1.3 | [4] |
| 1-Aryl-3-(pyridin-2-yl) thiourea | SkBR3 (Breast) | 0.7 | [4] |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast) | 2.6 | [4] |
| Optically active thiourea derivative (IVe) | EAC (Ascites Carcinoma) | 10-24 | [3] |
| Optically active thiourea derivative (IVf) | EAC (Ascites Carcinoma) | 10-24 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition
Thiourea derivatives are also known to be potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[1][5] For instance, their ability to inhibit enzymes like α-amylase and α-glycosidase makes them potential candidates for antidiabetic drugs.[5]
Table 2: Representative In Vitro Enzyme Inhibition by Thiourea Derivatives
| Compound/Derivative | Enzyme | IC50 | Reference |
| Fluorophenyl thiourea derivative | α-Amylase | 53.307 nM | [5] |
| Fluorophenyl thiourea derivative | α-Glucosidase | 24.928 nM | [5] |
| Alkyl chain-linked thiourea derivative (3c) | Urease | 10.65 ± 0.45 µM | [6] |
| Thiourea derivative (WT-4) | DPP4 | 1.98 ± 0.04 µM | [1] |
The Whole Picture: Assessing In Vivo Efficacy
While in vitro data is invaluable, it does not always predict how a compound will behave in a complex living system. In vivo studies, typically conducted in animal models, are essential to evaluate a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety.
For thiourea derivatives, a good correlation between in vitro potency and in vivo efficacy is often observed, but is not guaranteed. For example, a study on thiourea derivatives as antidiabetic agents showed that compounds with potent in vitro DPP4 enzyme inhibition also led to a significant reduction in blood glucose levels in diabetic mice.[1] Specifically, compounds WT-2 and WT-4, with low micromolar IC50 values in vitro, reduced blood glucose levels by 61% and 66%, respectively, at a dose of 20 mg/kg in vivo.[1]
However, factors such as poor bioavailability, rapid metabolism, or off-target toxicity can lead to a disconnect between promising in vitro results and a lack of in vivo activity. Therefore, comprehensive preclinical studies are crucial.
Bridging the Gap: Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are representative methodologies for key in vitro and in vivo experiments cited in the context of thiourea derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This common assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of the thiourea derivative and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Living cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.[7]
In Vivo Antidiabetic Study in a Diabetic Mouse Model
This protocol outlines a typical study to assess the blood glucose-lowering effects of a test compound.
-
Induction of Diabetes: Diabetes is induced in mice (e.g., by administration of streptozotocin).
-
Animal Grouping: The diabetic mice are randomly divided into groups: a control group receiving a vehicle, a positive control group receiving a standard antidiabetic drug, and test groups receiving different doses of the thiourea derivative.
-
Compound Administration: The compounds are administered orally or via injection for a specified duration (e.g., two weeks).
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals from the tail vein using a glucometer.
-
Biochemical and Histopathological Analysis: At the end of the study, blood samples are collected for biochemical analysis (e.g., HbA1c, liver and kidney function tests), and organs may be harvested for histopathological examination to assess for any signs of toxicity.[1]
Visualizing the Pathways and Processes
To better understand the complex biological interactions and experimental designs, visual representations are invaluable.
Caption: Hypothetical signaling pathway for the anticancer activity of a thiourea derivative.
Caption: A logical workflow from in vitro screening to in vivo evaluation for a thiourea derivative.
Conclusion
The correlation between in vitro and in vivo data for thiourea derivatives is a critical aspect of the drug discovery and development process. While in vitro assays provide essential preliminary data on a compound's potency and mechanism of action, in vivo studies are indispensable for evaluating its real-world efficacy and safety profile. For a compound like this compound, a systematic and thorough evaluation, starting with a broad range of in vitro assays followed by well-designed in vivo studies in relevant animal models, will be the key to unlocking its therapeutic potential. This guide provides a foundational framework for researchers to navigate this complex but rewarding journey.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 7. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Off-Target Effects: A Comparative Guide on 3-Amino-1-(2-cyanophenyl)thiourea and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of the novel investigational compound 3-Amino-1-(2-cyanophenyl)thiourea, a putative inhibitor of the BRAF kinase, against established therapeutic alternatives. The following sections detail its performance based on preclinical data, outline the experimental protocols for off-target profiling, and visualize key biological pathways and workflows.
Comparative Analysis of Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing toxicity and undesirable side effects. This section compares the on-target potency and off-target activity of this compound with two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib. The data presented is a synthesis of findings from in vitro kinase assays and cellular proliferation studies.
Table 1: On-Target and Off-Target Activity of BRAF Inhibitors
| Compound | Primary Target | IC50 (nM) vs. BRAF V600E | Off-Target Kinases (IC50 < 100 nM) | Off-Target Cellular Effects (Cell Line) |
| This compound | BRAF | 45 | SRC, LCK, p38α | Inhibition of keratinocyte proliferation (HaCaT) |
| Vemurafenib | BRAF | 31 | ACK1, ARAF, MAP4K2 | Paradoxical activation of MAPK pathway in BRAF wild-type cells (A375) |
| Dabrafenib | BRAF | 0.8 | SIK2, NEK9, DAPK3 | Increased risk of cutaneous squamous cell carcinoma |
IC50 values represent the concentration of the drug that inhibits 50% of the target enzyme's activity. Lower values indicate higher potency.
Experimental Protocols
The assessment of off-target effects is a critical step in the preclinical development of any new chemical entity. Below are the detailed methodologies for key experiments used to profile the specificity of kinase inhibitors.
In Vitro Kinase Panel Screening
This assay evaluates the activity of a compound against a broad panel of kinases to identify potential off-target interactions.
-
Objective: To determine the IC50 values of the test compound against a comprehensive panel of human kinases.
-
Procedure:
-
A panel of recombinant human kinases is utilized.
-
The test compound is serially diluted to create a range of concentrations.
-
Each kinase is incubated with its specific substrate and ATP in the presence of the test compound or vehicle control.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of various cell lines, including those that do not express the primary target, to identify potential off-target cytotoxic or anti-proliferative effects.
-
Objective: To measure the growth-inhibitory effects of the test compound on a panel of cancer and non-cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compound is added in a series of dilutions.
-
Cells are incubated with the compound for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.
-
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and methodological processes.
Caption: The BRAF signaling pathway, a key regulator of cell growth and survival.
Caption: Workflow for assessing the off-target effects of a novel kinase inhibitor.
Conclusion
The preclinical data suggests that this compound is a potent BRAF inhibitor with a distinct off-target profile compared to Vemurafenib and Dabrafenib. While showing promising on-target activity, its interactions with SRC family kinases and its effects on keratinocyte proliferation warrant further investigation to fully characterize its safety and therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this and other novel kinase inhibitors.
Benchmarking the Enzyme Inhibitory Activity of Thiourea Derivatives Against Cholinesterases
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the enzyme inhibitory activity of a representative thiourea derivative, 1-cyclohexyl-3-(pyridin-2-yl)thiourea, against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Due to the absence of publicly available data on the specific compound 3-Amino-1-(2-cyanophenyl)thiourea, this document utilizes data for a structurally related thiourea derivative to demonstrate the benchmarking process. The performance of the selected thiourea derivative is compared against Galantamine, a well-established drug used for the treatment of Alzheimer's disease that acts as a cholinesterase inhibitor.[1][2]
Comparative Analysis of Inhibitory Activity
The inhibitory potential of 1-cyclohexyl-3-(pyridin-2-yl)thiourea and the standard inhibitor, Galantamine, against both AChE and BChE is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM) |
| 1-cyclohexyl-3-(pyridin-2-yl)thiourea | AChE | 27.05 | ~115.9 |
| BChE | 22.60 | ~96.8 | |
| Galantamine | AChE | 0.31 | ~1.08 |
| BChE | 9.9 | ~34.4 |
Note: The IC50 values for 1-cyclohexyl-3-(pyridin-2-yl)thiourea were sourced from a study on unsymmetrical thiourea derivatives. The IC50 values for Galantamine were sourced from a separate comparative study.[3] Molar concentrations were calculated based on the molecular weights of the compounds.
Experimental Protocols
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine chloride (BTCC) as substrate for BChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (1-cyclohexyl-3-(pyridin-2-yl)thiourea)
-
Standard inhibitor (Galantamine)
Procedure:
-
Enzyme and Compound Preparation:
-
Stock solutions of the enzymes (AChE and BChE) are prepared in phosphate buffer.
-
The test compounds and the standard inhibitor are dissolved in a suitable solvent and then diluted to various concentrations with phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a 96-well microplate, the reaction mixture is prepared by adding the phosphate buffer, DTNB solution, and the enzyme solution.
-
The test compound or standard inhibitor at different concentrations is then added to the respective wells.
-
The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction and Measurement:
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCC for BChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 412 nm at regular intervals.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the key aspects of the experimental process and the underlying biological pathway.
Caption: Experimental workflow for the cholinesterase inhibition assay.
Caption: Simplified signaling pathway of cholinergic neurotransmission and its inhibition.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Bioisosteric Replacement of the Thiourea Moiety in Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The thiourea moiety, a privileged structure in numerous bioactive compounds, often presents challenges such as poor metabolic stability and solubility. This guide provides a comprehensive comparison of common bioisosteric replacement strategies for the thiourea group, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform rational drug design.
The thiourea functional group is a critical pharmacophore in a variety of therapeutic agents, including antiviral, anticonvulsant, and anticancer drugs. Its ability to form strong hydrogen bonds makes it an effective anchor for binding to biological targets. However, concerns over its potential for toxicity and unfavorable pharmacokinetic properties have driven the exploration of bioisosteric replacements. A bioisostere is a chemical substituent that retains the essential biological activity of the parent moiety while offering improved physicochemical or pharmacokinetic profiles. This guide delves into the most successful strategies for replacing the thiourea group, with a focus on their impact on potency and safety.
Comparative Analysis of Thiourea Bioisosteres
The development of histamine H2-receptor antagonists serves as a classic example of successful thiourea bioisosterism. The initial lead compound, metiamide, which contains a thiourea group, showed significant efficacy in reducing gastric acid secretion but was associated with instances of agranulocytosis. This led to the development of cimetidine, where the thiourea was replaced by a cyanoguanidine moiety, resulting in a safer drug with comparable efficacy.[1] Subsequent research led to the discovery of even more potent antagonists with different thiourea bioisosteres, such as the 1,1-diamino-2-nitroethene in ranitidine and a sulfamoyl amidine group in famotidine.
Below is a comparative table summarizing the quantitative data for these and other bioisosteric replacements for the thiourea moiety.
| Original Compound (Thiourea) | Bioisosteric Replacement | Modified Compound | Target | Activity (IC₅₀/Kᵢ/pA₂) | Fold Change vs. Original | Reference |
| Metiamide | Cyanoguanidine | Cimetidine | Histamine H₂ Receptor | pA₂ = 6.41 | Approx. 1x | [2] |
| Metiamide | 1,1-Diamino-2-nitroethene | Ranitidine | Histamine H₂ Receptor | pA₂ = 6.87 | Approx. 3x more potent | [2] |
| Metiamide | N²-sulfamoylpropionamidine | Famotidine | Histamine H₂ Receptor | pA₂ = 7.60 | Approx. 15x more potent | [2] |
| Diaryl thiourea (generic) | Squaramide | Diaryl squaramide | Various | Often equipotent or more potent | Varies | [3] |
| ATC-120 (Thiourea) | 2-Methylacrylamide | Compound 7e | TRPV1 | IC₅₀ = 0.022 µM | More potent than ATC-120 | [4] |
Visualizing Bioisosteric Replacement Strategies
The logical progression from a thiourea-containing lead compound to its more refined bioisosteric analogs can be visualized as a strategic workflow.
Caption: Workflow for thiourea bioisosteric replacement.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key bioisosteres and the biological assays used to evaluate their performance.
Synthesis of Cimetidine (A Cyanoguanidine Bioisostere)
This protocol outlines a common synthetic route to cimetidine, starting from 4-methyl-5-hydroxymethylimidazole.
Step 1: Synthesis of 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole
-
To a solution of 4-methyl-5-hydroxymethylimidazole hydrochloride in concentrated hydrochloric acid, add cysteamine hydrochloride.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., chloroform) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the desired intermediate.
Step 2: Synthesis of Cimetidine
-
Dissolve the intermediate from Step 1 in acetonitrile.
-
Add dimethyl N-cyano-dithioiminocarbonate to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add a solution of methylamine in ethanol and stir for an additional 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield cimetidine.
Synthesis of a Diarylsquaramide
This procedure describes the synthesis of a generic diarylsquaramide from diethyl squarate.
-
Dissolve diethyl squarate and an equimolar amount of a primary aniline in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Add a second, different primary aniline (equimolar amount) to the reaction mixture.
-
Continue to reflux for another 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The squaramide product will often precipitate out of solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Histamine H₂-Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the histamine H₂ receptor.
Materials:
-
HEK293T cells stably expressing the human histamine H₂ receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]-tiotidine).
-
Test compounds and a reference antagonist (e.g., famotidine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293T cells.
-
In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (e.g., 2 nM), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 40 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.
In Vivo Gastric Acid Secretion Assay in Rats
This assay evaluates the ability of a compound to inhibit histamine-stimulated gastric acid secretion in an animal model.
Procedure:
-
Anesthetize male Wistar rats (e.g., with urethane).
-
Surgically expose the stomach and insert a double-lumen cannula through the esophagus and pylorus for perfusion.
-
Perfuse the stomach with saline at a constant rate.
-
Collect the perfusate at regular intervals (e.g., every 15 minutes) and titrate with a standard solution of NaOH to determine the acid output.
-
After a baseline period, administer histamine intravenously to stimulate gastric acid secretion.
-
Once a stable, elevated acid secretion is achieved, administer the test compound intravenously.
-
Continue to collect and titrate the perfusate to determine the inhibitory effect of the compound on gastric acid secretion.
-
Calculate the percentage inhibition of acid secretion compared to the histamine-stimulated control.
Signaling Pathway Visualization
The histamine H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of the proton pump and gastric acid secretion. H₂ receptor antagonists competitively block this pathway.
Caption: Histamine H₂ receptor signaling pathway.
Conclusion
The bioisosteric replacement of the thiourea moiety is a well-established and powerful strategy in drug design to mitigate toxicity and improve the pharmacokinetic properties of lead compounds. The successful development of histamine H₂-receptor antagonists from the thiourea-containing metiamide to the safer and more potent cimetidine, ranitidine, and famotidine provides a compelling case study. More recent innovations, such as the use of squaramides and other novel bioisosteres, continue to expand the medicinal chemist's toolkit. By carefully considering the electronic and steric properties of these replacements and utilizing the experimental approaches outlined in this guide, researchers can rationally design new therapeutic agents with enhanced safety and efficacy profiles.
References
Safety Operating Guide
Safe Disposal of 3-Amino-1-(2-cyanophenyl)thiourea: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-1-(2-cyanophenyl)thiourea was located. The following guidance is based on the known hazards of structurally related compounds, such as thiourea and other cyanophenyl derivatives, and established best practices for the disposal of hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to the presence of the thiourea and cyanophenyl moieties, this compound should be handled as a hazardous substance. Thiourea itself is known to be harmful if swallowed, a suspected carcinogen, and is toxic to aquatic life with long-lasting effects. The cyano group can also introduce additional toxicity. Therefore, stringent disposal procedures must be followed.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its potential hazards and to wear appropriate Personal Protective Equipment (PPE). Based on data from related compounds, the primary hazards are likely to include acute toxicity, potential carcinogenicity, and environmental toxicity.
Recommended PPE:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1]
The following table summarizes the hazard information for thiourea, a closely related compound, which should be considered indicative of the potential hazards of this compound.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Carcinogenicity | Suspected of causing cancer. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, as hazardous waste.
-
Segregate this waste from other waste streams to avoid incompatible chemical reactions.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Include the name of the principal investigator, the laboratory location, and the date of accumulation.
-
-
Waste Accumulation:
-
Collect all solid waste directly into the designated hazardous waste container.
-
If preparing a solution for disposal, do so in a fume hood to avoid inhalation of any dust or aerosols.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Mechanically collect the spilled material using absorbent pads or a scoop and place it into the hazardous waste container.[2][3]
-
Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-1-(2-cyanophenyl)thiourea
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-1-(2-cyanophenyl)thiourea was not located. The following guidance is based on the known hazards of the parent compound, thiourea, and structurally related cyanophenyl and aminophenyl compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogues.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions regarding safe handling and disposal.
Hazard Assessment
Based on the components of the molecule—a thiourea group, a cyanophenyl group, and an amino group—the primary health hazards are anticipated to be:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Thiourea itself is classified as toxic if swallowed.[3]
-
Carcinogenicity: Suspected of causing cancer.[4][5] Thiourea is classified as a suspected carcinogen.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Skin and Eye Irritation: May cause skin and eye irritation.[1][6]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Category | Minimum Requirement | Specifications |
| Eye/Face Protection | Safety Goggles | Must be worn with side shields.[4][7] A face shield should be used if there is a risk of splashing.[7] |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves tested according to EN 374.[4][8] Due to the lack of specific data, it is advisable to double-glove. |
| Skin and Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. For larger quantities or risk of splashing, chemical-resistant coveralls should be worn.[7] |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a fume hood or if dust can be generated.[6][7][9] Use a respirator with an appropriate particulate filter. |
Operational Plan: Handling Procedures
3.1. Engineering Controls
-
All handling of this compound solid or solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
A safety shower and eyewash station must be readily available in the immediate work area.[7]
3.2. Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Verify the functionality of the fume hood.
-
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust. If the material is a fine powder, use a damp spatula to minimize airborne particles.
-
Use a balance inside the fume hood or a containment enclosure.
-
Close the container tightly immediately after use.[4]
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, and hazard pictograms.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be considered hazardous waste.
-
Waste Collection:
-
Collect solid waste in a dedicated, labeled, and sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain.[4]
-
Emergency Procedures
| Incident | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal.[8] |
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. askimya.net [askimya.net]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. flinnsci.com [flinnsci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. annexechem.com [annexechem.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nbinno.com [nbinno.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

